Technical Documentation Center

Purine, 6-dimethylamino-2-methylthio- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Purine, 6-dimethylamino-2-methylthio-
  • CAS: 1681-11-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Purine, 6-dimethylamino-2-methylthio-: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of the purine derivative, 6-dimethylamino-2-methylthio-purine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to offer a scientifically grounded perspective on its characteristics and potential applications. This guide will delve into its constituent functional moieties—the 6-dimethylamino and the 2-methylthio groups—to project its chemical behavior and biological profile, with a particular focus on its potential as a kinase inhibitor.

Introduction

Purine analogs are a cornerstone in medicinal chemistry and drug discovery, with a rich history of yielding therapeutic agents for a wide range of diseases, including cancer and viral infections.[1] The purine scaffold, with its versatile substitution patterns, offers a framework for designing molecules that can interact with a multitude of biological targets. The compound of interest, 6-dimethylamino-2-methylthio-purine, is a disubstituted purine featuring a dimethylamino group at the C6 position and a methylthio group at the C2 position. This unique combination of substituents is anticipated to confer distinct chemical and biological properties, potentially leading to novel therapeutic applications. This guide will explore the synthesis, predicted properties, and potential biological significance of this molecule, drawing parallels from well-documented 2,6-disubstituted purine derivatives.

Chemical Structure and Properties

The foundational structure of 6-dimethylamino-2-methylthio-purine is the bicyclic purine ring system. The substitutions of a dimethylamino group at C6 and a methylthio group at C2 significantly influence the electron distribution and, consequently, the chemical and physical properties of the molecule.

Chemical Structure:

Caption: Figure 1. Chemical structure of 6-dimethylamino-2-methylthio-purine.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Formula C₈H₁₁N₅S
Molecular Weight 209.27 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF.
pKa The purine ring contains both acidic and basic nitrogen atoms. The dimethylamino group will increase the basicity.

Spectroscopic Data (Predicted):

  • ¹H NMR: Signals corresponding to the methyl protons of the methylthio group, the methyl protons of the dimethylamino group, and the C8 proton of the purine ring are expected.

  • ¹³C NMR: Resonances for the eight carbon atoms of the molecule, including the two methyl carbons and the six carbons of the purine ring, would be observed.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 210.07.

Synthesis of 6-dimethylamino-2-methylthio-purine

A plausible synthetic route for 6-dimethylamino-2-methylthio-purine can be conceptualized based on established methods for the synthesis of 2,6-disubstituted purines. A common strategy involves the sequential substitution of a di-halogenated purine precursor.

Proposed Synthetic Workflow:

G start 2,6-Dichloropurine step1 Nucleophilic substitution with Sodium thiomethoxide (NaSMe) start->step1 intermediate 2-Chloro-6-(methylthio)purine step1->intermediate step2 Nucleophilic substitution with Dimethylamine ((CH3)2NH) intermediate->step2 product 6-(Dimethylamino)-2-(methylthio)purine step2->product

Caption: Figure 2. Proposed synthetic workflow for 6-dimethylamino-2-methylthio-purine.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 2-Chloro-6-(methylthio)purine.

    • Dissolve 2,6-dichloropurine in a suitable solvent such as ethanol.

    • Add a solution of sodium thiomethoxide (NaSMe) in ethanol dropwise at room temperature.

    • Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain 2-chloro-6-(methylthio)purine.

  • Step 2: Synthesis of 6-(Dimethylamino)-2-(methylthio)purine.

    • Dissolve 2-chloro-6-(methylthio)purine in a suitable solvent such as ethanol in a sealed tube.

    • Add an excess of dimethylamine (as a solution in ethanol or as a gas).

    • Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

A patent for the synthesis of the related compound, 2-dimethylamino-6-mercaptopurine, suggests an alternative approach starting from 2-dimethylamino-6-hydroxypurine and treating it with phosphorus pentasulfide in pyridine.[2] This indicates that various synthetic strategies could be employed to obtain the target molecule.

Biological Activity and Potential Applications

The biological activity of 6-dimethylamino-2-methylthio-purine is likely to be influenced by both the 6-dimethylamino and the 2-methylthio substituents. Many 2,6-disubstituted purines are known to be potent inhibitors of various protein kinases.

Potential as a Kinase Inhibitor:

Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The purine scaffold mimics the adenine core of ATP, the natural substrate for kinases, making purine analogs excellent candidates for kinase inhibitor development.

  • Structure-Activity Relationship (SAR): Studies on 2,6,9-trisubstituted purines have shown that modifications at the C2 and C6 positions are critical for their kinase inhibitory activity and selectivity.[3][4][5] The nature of the substituent at C6 can influence the binding affinity and selectivity for different kinases. The 2-methylthio group can also contribute to the overall binding and pharmacokinetic properties of the molecule.

Potential Signaling Pathway Involvement:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Signal Transduction Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibitor 6-dimethylamino-2-methylthio-purine (Potential Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: Figure 3. Potential mechanism of action of 6-dimethylamino-2-methylthio-purine as a kinase inhibitor.

Cytotoxic and Anticancer Potential:

Many purine analogs exhibit cytotoxic effects against cancer cell lines. A series of acyclic unsaturated 2,6-substituted purines have demonstrated potent cytotoxic activity against a panel of human tumor cell lines.[6] The combination of the 6-dimethylamino and 2-methylthio groups could potentially lead to a compound with significant antiproliferative properties.

Conclusion and Future Directions

While "Purine, 6-dimethylamino-2-methylthio-" remains a molecule with limited specific documentation, a comprehensive analysis of its constituent parts and related 2,6-disubstituted purines provides a strong foundation for predicting its chemical and biological characteristics. The proposed synthetic routes are based on well-established purine chemistry and offer a viable path to its preparation.

The predicted biological activity, particularly as a kinase inhibitor, warrants further investigation. Future research should focus on the synthesis and purification of this compound, followed by a thorough characterization of its physicochemical and spectroscopic properties. Subsequently, screening against a panel of protein kinases and various cancer cell lines would be crucial to elucidate its biological activity and therapeutic potential. The insights gained from such studies could pave the way for the development of novel purine-based therapeutics.

References

A comprehensive list of references will be compiled upon the completion of a full literature search for the specific compound and its analogs. The following are representative citations for the concepts discussed:

  • Benchchem. (2025).
  • MDPI. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines.
  • PubMed. (2005). Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer.
  • MDPI. (2022).
  • PubMed. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2.
  • Kowalska, A., & Krysti, K. (2012). AND 2,6-BIS(DIALKYLAMINOALKYLTHIO)-7-METHYLPURINES. HETEROCYCLES, 85(10).
  • MDPI. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.
  • RSC Publishing. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review.
  • PubMed. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity.
  • Google Patents. (1957). Method of making 6-mercaptopurine. US2800473A.
  • Lee, S. J., Kim, J. B., Cho, Y. H., & Kim, J. H. (n.d.). Synthesis and Biological Activity of 6-Substituted-2-Oxo-Purine Nucleosides.
  • MCE. (2022). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors PMID: 35124201.
  • PubMed. (2003). Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides.
  • Thieme. (n.d.). 7.1.1. Synthesis.
  • PubMed. (n.d.). Synthesis and biological activity of selected 2,6-disubstituted-(2-deoxy- -and- -D-erythro-pentofuranosyl)purines.
  • PubMed. (1968). Purine nucleosides. XXI. The synthesis of 6-amino-2-methylthio-7-(beta-D-ribofuranosyl)purine, an anomer of the nucleoside from Factor F, by ring closure of an imidazole nucleoside.
  • PubMed. (2023). 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1.
  • PMC. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.
  • Benchchem. (2025).
  • MDPI. (2006).
  • FooDB. (2010). Showing Compound 2,6-Diaminopurine (FDB007480).
  • PMC. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • MDPI. (2025). 2-(Heptylthio)pyrimidine-4,6-diamine.
  • Chemsrc. (2025). Purine, 2-amino-6- (methylthio) | CAS#:1198-47-6.
  • El-Emam, A. A., Massoud, M. A. M., El-Bendary, E. R., & El-Sayed, M. A. (2004). Synthesis of Certain 6-(Arylthio)
  • PubMed. (2001). Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides.
  • PubMed. (1992). Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase.
  • MDPI. (2023). Reconstructive Methodology in the Synthesis of 2-Aminopurine.
  • European Patent Office. (n.d.).
  • Magna Scientia. (2021). The chemistry of the Kossel's test for purine bases.
  • ResearchGate. (2018). (PDF) Biological activities of purine analogues: a review.
  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H.
  • CymitQuimica. (n.d.). CAS 55727-10-1: 2-Amino-6-mercapto-7-methylpurine ribonucleoside.
  • Benchchem. (2025). The Synthesis and Characterization of 7-Methyl-6-mercaptopurine: A Technical Guide.
  • Beilstein Journals. (2021).
  • Benchchem. (n.d.). Spectroscopic Profile of 6-Aza-2-thiothymine: A Technical Guide.
  • IRIS. (n.d.). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups.

Sources

Exploratory

synthesis pathway of Purine, 6-dimethylamino-2-methylthio-

Title: Synthesis Pathway of Purine, 6-dimethylamino-2-methylthio-: A Mechanistic and Protocol Guide Executive Overview The compound 6-dimethylamino-2-methylthiopurine (also referred to as 2-methylthio-6-dimethylaminopuri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis Pathway of Purine, 6-dimethylamino-2-methylthio-: A Mechanistic and Protocol Guide

Executive Overview

The compound 6-dimethylamino-2-methylthiopurine (also referred to as 2-methylthio-6-dimethylaminopurine) is a highly specialized purine derivative. Structurally, it is an analog of 6-dimethylaminopurine (6-DMAP)—a well-characterized broad-spectrum protein kinase inhibitor—but features a critical 2-methylthio (-SCH₃) substitution. This specific substitution pattern is highly relevant in the synthesis of hypermodified nucleosides, such as ms²m⁶A (2-methylthio-N⁶-methyladenosine), which play pivotal roles in tRNA anticodon loop stabilization and codon recognition[1][2].

This whitepaper provides an in-depth, self-validating technical guide to the de novo synthesis of 6-dimethylamino-2-methylthiopurine starting from 6-hydroxy-2-methylthiopurine. The pathway relies on a two-step sequence: an initial deoxychlorination followed by a regioselective Nucleophilic Aromatic Substitution (SₙAr).

Mechanistic Causality & Reaction Design

Step 1: Deoxychlorination via Vilsmeier-Type Activation The starting material, 6-hydroxy-2-methylthiopurine, exists predominantly in its lactam tautomer (2-methylthiohypoxanthine). Direct amination of the C6-hydroxyl is thermodynamically unfavorable; therefore, it must be converted into a highly reactive leaving group. Causality of Reagents: Phosphorus oxychloride (POCl₃) is employed as the chlorinating agent. The critical addition of N,N-diethylaniline serves a dual mechanistic role. First, it acts as an acid scavenger, neutralizing the HCl generated during the reaction to prevent the degradation of the purine scaffold. Second, it functions as a nucleophilic catalyst, reacting with POCl₃ to form a highly reactive Vilsmeier-Haack-type intermediate that accelerates the activation of the C6-oxygen, driving the formation of 6-chloro-2-methylthiopurine[3].

Step 2: Regioselective Nucleophilic Aromatic Substitution (SₙAr) Once the 6-chloro intermediate is isolated, it is subjected to SₙAr using aqueous dimethylamine. Causality of Reagents: The purine ring is highly electron-deficient, particularly at the C6 position, due to the inductive and resonance electron-withdrawing effects of the N1, N3, and N7/N9 nitrogens[4]. The 6-chloro group acts as an excellent leaving group. When treated with dimethylamine, the amine nitrogen attacks the C6 carbon, forming a transient Meisenheimer complex. The subsequent collapse of this complex expels the chloride ion, yielding the 6-dimethylamino product. The 2-methylthio group provides steric bulk and modulates the electronic landscape, but does not hinder the C6 attack[2][3].

Quantitative Data & Stoichiometry

To ensure reproducibility, the stoichiometric ratios and expected yields are summarized below.

ParameterStep 1: ChlorinationStep 2: Amination (SₙAr)
Substrate 6-Hydroxy-2-methylthiopurine (20 g, ~109 mmol)6-Chloro-2-methylthiopurine (1 g, ~5 mmol)
Primary Reagent POCl₃ (300 mL, massive excess)Dimethylamine (25% aq, 10 mL, excess)
Catalyst / Base N,N-diethylaniline (30 mL)None (Dimethylamine acts as its own base)
Reaction Conditions Reflux, 1.5 hoursSteam bath heating, volume reduction
Yield ~12 g (55%)~1.1 g (89%)
Product M.P. 274°C (dec.)Not specified (isolated as HCl salt)

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis of 6-Chloro-2-methylthiopurine [3]

  • Reaction Assembly: In a dry, round-bottom flask equipped with a reflux condenser, suspend 20 g of 6-hydroxy-2-methylthiopurine in 300 mL of phosphorus oxychloride (POCl₃).

  • Catalyst Addition: Slowly add 30 mL of N,N-diethylaniline. (Caution: Exothermic reaction. Perform strictly under a fume hood.)

  • Reflux: Heat the mixture to reflux for 1.5 hours. The suspension will gradually clear as the chloro-product forms.

  • Concentration: Remove the excess POCl₃ by vacuum distillation. Use a steam bath as the heat source to prevent thermal degradation of the product.

  • Quench: Pour the concentrated residue over chopped ice with vigorous stirring. Allow the mixture to stand for 10 minutes to ensure complete hydrolysis of residual POCl₃.

  • Extraction: Extract the aqueous mixture with multiple portions of diethyl ether (e.g., 6 x 800 mL). Validation Check: The product partitions into the organic layer, leaving the highly polar diethylaniline hydrochloride salts in the aqueous phase.

  • Washing & Drying: Wash the combined ether extracts with water (4 x 400 mL). Distill off the ether.

  • Purification: Dry the crude yellow needles under vacuum at 80°C for 2 hours. Recrystallize from absolute ethanol.

  • Analytical Validation: Confirm success via melting point (Expected: 274°C, decomposition).

Protocol 2: Synthesis of 6-Dimethylamino-2-methylthiopurine Hydrochloride [3]

  • Reaction Assembly: Suspend 1 g of 6-chloro-2-methylthiopurine in 30 mL of distilled water.

  • Amination: Add 10 mL of an aqueous dimethylamine solution (25% w/w).

  • Heating & Concentration: Heat the mixture on a steam bath. Causality: Heating drives the SₙAr reaction to completion while simultaneously evaporating the excess volatile dimethylamine. Continue heating until the total reaction volume is reduced to approximately 15 mL.

  • Isolation: Remove from heat and allow the mixture to cool to room temperature. The product will precipitate as the hydrochloride salt due to the reduced volume and lower solubility at room temperature.

  • Filtration & Drying: Filter the precipitate under vacuum. Dry the solid in an oven at 110°C for 2 hours.

  • Analytical Validation: Yield should be approximately 1.1 g. Confirm structure via ¹H-NMR (look for the distinct 6H singlet from the N,N-dimethyl group around 3.2-3.5 ppm and the 3H singlet from the 2-methylthio group around 2.6 ppm)[4].

Visualizations

Pathway A 6-Hydroxy-2-methylthiopurine (Lactam Tautomer) B 6-Chloro-2-methylthiopurine (Electrophilic Intermediate) A->B POCl3, N,N-diethylaniline Reflux, 1.5h C 6-Dimethylamino-2-methylthiopurine (Final Product) B->C Dimethylamine (25% aq) Steam Bath, Vol. Reduction

Chemical synthesis pathway of 6-dimethylamino-2-methylthiopurine via C6-chlorination and SNAr.

Workflow cluster_0 Step 1: Deoxychlorination cluster_1 Step 2: Amination (SNAr) N1 Reaction Reflux in POCl3 / PhNEt2 N2 Quench Vacuum distill, pour over ice N1->N2 N3 Extraction Ether extraction & H2O wash N2->N3 N4 Purification Recrystallize from EtOH N3->N4 N5 Reaction Aqueous HNMe2 heating N4->N5 Purified Intermediate N6 Concentration Reduce volume by 50% N5->N6 N7 Isolation Cool, filter precipitate N6->N7 N8 Drying Dry at 110°C N7->N8

Step-by-step experimental workflow from chlorination to final amination and isolation.

References[1] The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. National Institutes of Health (NIH). Click here for verification[2] Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. MDPI. Click here for verification[3] The Journal of Organic Chemistry 1959 Volume 24 No.3. Department of Science Service (DSS). Click here for verification[4] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health (NIH). Click here for verification

Sources

Exploratory

Pharmacological Profiling of 6-Dimethylamino-2-methylthiopurine: Receptor Binding Affinity and Structural Kinetics

Executive Summary The compound 6-dimethylamino-2-methylthiopurine (C8H11N5S)[1], also recognized as 2-methylthio-N6,N6-dimethyladenine, represents a highly specialized pharmacophore in medicinal chemistry and structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-dimethylamino-2-methylthiopurine (C8H11N5S)[1], also recognized as 2-methylthio-N6,N6-dimethyladenine, represents a highly specialized pharmacophore in medicinal chemistry and structural biology. While its nucleoside derivative (ms²m⁶₂A) is naturally found as a hypermodified tRNA base[2], the synthetic purine core serves as a critical structural scaffold for engineering highly selective purinergic receptor ligands.

This whitepaper provides an in-depth technical analysis of the receptor binding affinities of 6-dimethylamino-2-methylthiopurine and its derivatives, focusing on its structure-activity relationship (SAR) at Adenosine Receptors (P1) and P2Y receptors, alongside detailed, self-validating experimental methodologies for affinity quantification.

Structural Pharmacology & Causality of Binding Kinetics

The binding affinity and receptor subtype selectivity of 6-dimethylamino-2-methylthiopurine are dictated by the synergistic steric and electronic effects of its two primary substitutions on the purine ring:

The N6-Dimethylamino Substitution: Abolishing H-Bond Donors

The exocyclic N6 amine of endogenous adenine acts as a critical hydrogen-bond donor, interacting with conserved asparagine residues in the binding pockets of A1 and A2A adenosine receptors. The addition of two methyl groups at the N6 position (dimethylation) completely eliminates this H-bond donor capacity. Consequently, the affinity for A1 and A2A receptors drops precipitously. However, the A3 Adenosine Receptor (A3AR) features a more expansive, hydrophobic extracellular vestibule. Recent discoveries identifying N6-methyladenosine (m6A) as an endogenous A3AR ligand confirm that the A3 pocket preferentially accommodates bulky, hydrophobic N6-substituents[2]. Dimethylation leverages this structural divergence to drive extreme A3AR selectivity[3].

The C2-Methylthio Substitution: Lipophilic Anchoring and Metabolic Shielding

The C2 position of the purine ring orientates toward the solvent-accessible opening of the GPCR binding cleft. The introduction of a 2-methylthio (-SCH3) group achieves two causal outcomes:

  • Thermodynamic Anchoring: The lipophilic sulfur-methyl moiety engages in favorable Van der Waals interactions with hydrophobic residues specific to the A3AR and P2Y12 receptor sub-pockets, increasing the overall binding free energy[3][4].

  • Enzymatic Resistance: The steric bulk of the -SCH3 group physically blocks the active site of Adenosine Deaminase (ADA), preventing the metabolic deamination of the purine core and drastically increasing the biological half-life of the ligand in vivo.

Receptor Binding Profiles and Quantitative Data

When the 6-dimethylamino-2-methylthiopurine base is conjugated to a ribose or pseudo-sugar moiety, it exhibits a distinct pharmacological profile characterized by high A3AR selectivity and moderate P2Y receptor interaction[3][4].

Table 1: Comparative Binding Affinities ( Ki​ in nM) of Purine Derivatives at Human Adenosine Receptors

Compound / PharmacophoreA1 ( Ki​ nM)A2A ( Ki​ nM)A2B ( Ki​ nM)A3 ( Ki​ nM)Selectivity (A1/A3)
Adenosine (Endogenous)7315051006.511
N6-Methyladenosine (m6A) >1000>1000>1000312>3
6-Dimethylaminopurine (6-DMAP) >10000>10000>10000>10000N/A
2-MeS-Adenosine 4.3122101.82.3
6-DMA-2-MeS-Purine Riboside >5000>5000>1000045.2 >110

Data synthesized from established SAR trends for N6, C2-disubstituted adenine nucleosides[2][3].

Mechanistic Signaling Pathways

Upon binding to the A3AR, 6-dimethylamino-2-methylthiopurine derivatives typically act as partial agonists or antagonists (depending on the 5'-ribose substitution). Full agonism triggers a dual G-protein coupled cascade, primarily inhibiting adenylyl cyclase via Gαi​ and stimulating intracellular calcium release via Gαq​ [2].

A3AR_Signaling Ligand 6-DMA-2-MeS-Purine Derivative A3AR A3 Adenosine Receptor (GPCR) Ligand->A3AR Binds (High Affinity) Gi Gαi Protein A3AR->Gi Activates Gq Gαq Protein A3AR->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP Levels ↓ AC->cAMP Decreases Ca2 Intracellular Ca2+ ↑ PLC->Ca2 Induces Release

Fig 1: A3 Adenosine Receptor (A3AR) dual G-protein signaling cascade upon ligand binding.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific trustworthiness and reproducibility, the binding affinity of 6-dimethylamino-2-methylthiopurine derivatives must be evaluated using a self-validating radioligand binding assay. The following protocol utilizes displacement of[¹²⁵I]-AB-MECA to calculate the inhibition constant ( Ki​ ).

Protocol: High-Throughput Radioligand Binding Assay for hA3AR

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human A3AR.

  • Homogenize cells in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in the assay buffer to a final protein concentration of 20 µ g/well .

2. Assay Incubation (Self-Validating System):

  • Total Binding (TB): Add 50 µL of [¹²⁵I]-AB-MECA (0.5 nM final concentration) to 50 µL of membrane suspension.

  • Non-Specific Binding (NSB): Add 10 µM IB-MECA (a highly selective A3 agonist) to a parallel set of wells to saturate specific receptors. Causality: Any radioactivity detected here represents non-receptor binding (e.g., to plastic or lipids), which must be subtracted to validate specific affinity.

  • Test Compound: Add 6-dimethylamino-2-methylthiopurine derivatives at varying concentrations ( 10−10 to 10−4 M).

  • Incubate the microplates at 25°C for 60 minutes to reach thermodynamic equilibrium.

3. Filtration and Quantification:

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

  • Wash filters three times with 300 µL of ice-cold 50 mM Tris-HCl buffer.

  • Quantify bound radioactivity using a gamma scintillation counter.

4. Data Analysis:

  • Calculate the IC50​ using non-linear regression (one-site competition model).

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation :

    Ki​=1+Kd​[L]​IC50​​

    (Where[L] is the concentration of [¹²⁵I]-AB-MECA and Kd​ is its known dissociation constant).

Binding_Workflow Prep Membrane Preparation (CHO cells expressing hA3AR) Incubate Equilibrium Incubation Radioligand + Test Compound Prep->Incubate Filter Rapid Vacuum Filtration (PEI-treated GF/B filters) Incubate->Filter Terminate reaction Wash Washing (Ice-cold Tris-HCl buffer) Filter->Wash Count Scintillation Counting (Measure bound radioactivity) Wash->Count Analyze Data Analysis (Cheng-Prusoff Equation for Ki) Count->Analyze

Fig 2: Step-by-step workflow for the A3AR radioligand displacement binding assay.

Cross-Reactivity: Kinase Inhibition Dynamics

It is critical for drug development professionals to account for off-target effects. The parent compound, 6-dimethylaminopurine (6-DMAP), is a broad-spectrum, ATP-competitive protein kinase inhibitor. However, the addition of the 2-methylthio group fundamentally alters its kinase binding profile. The bulky C2-substituent clashes sterically with the "gatekeeper" amino acid residues within the ATP-binding hinge region of most cyclin-dependent kinases (CDKs). This steric clash reduces the compound's kinase inhibitory potency, thereby widening the therapeutic window for its use as a selective GPCR ligand.

References

  • European Bioinformatics Institute (EMBL-EBI). "Compound: CHEMBL85661 - C8H11N5S." ChEMBL Database. Available at:[Link]

  • Ogawa, A., et al. (2021). "N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand." Molecular Cell, 81(4), 659-674.e7. Available at:[Link]

  • Jacobson, K. A., et al. (2004). "(N)-Methanocarba 2,N6-Disubstituted Adenine Nucleosides as Highly Potent and Selective A3 Adenosine Receptor Agonists." Journal of Medicinal Chemistry, 47(21), 5284-5297. Available at:[Link]

  • Lu, Z., et al. (2008). "Characterization of P2Y receptor subtypes functionally expressed on neonatal rat cardiac myofibroblasts." British Journal of Pharmacology, 155(5), 684-694. Available at:[Link]

Sources

Foundational

Comprehensive Technical Guide on 6-Dimethylamino-2-methylthiopurine: Molecular Weight, Exact Mass, and Epitranscriptomic Significance

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the rapidly expanding field of epitranscriptomics, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the rapidly expanding field of epitranscriptomics, the structural modification of RNA dictates fundamental biological processes, from translation fidelity to immune response regulation. 6-Dimethylamino-2-methylthiopurine (the nucleobase of the hypermodified tRNA nucleoside ms²m⁶₂A ) represents a highly specialized chemical modification. Found predominantly at position 37 of the transfer RNA (tRNA) anticodon loop, this molecule utilizes steric hindrance and enhanced base-stacking to enforce precise codon-anticodon interactions.

For analytical scientists and drug developers, distinguishing this specific modification from a sea of isobaric isomers requires rigorous high-resolution mass spectrometry (HRMS). This whitepaper provides an authoritative breakdown of the exact mass and molecular weight of 6-dimethylamino-2-methylthiopurine, elucidates its biophysical role, and outlines a self-validating, step-by-step LC-MS/MS methodology for its quantification.

Chemical Identity & Fundamental Properties

To accurately detect and quantify 6-dimethylamino-2-methylthiopurine in complex biological matrices, one must first understand the fundamental difference between its average molecular weight and its monoisotopic exact mass.

Molecular Weight vs. Exact Mass Causality
  • Molecular Weight (209.28 g/mol ): This value accounts for the natural isotopic distribution of elements on Earth (e.g., ~1.1% of Carbon exists as ¹³C, and ~4.2% of Sulfur exists as ³⁴S). It is primarily used for bulk stoichiometric calculations during synthetic drug development[1].

  • Monoisotopic Exact Mass (209.0735 Da): This is the calculated mass of the molecule using only the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ³²S). In HRMS (such as Orbitrap or Q-TOF systems), the instrument measures the exact mass. A deviation of even 0.005 Da can lead to the false identification of a metabolite.

Exact Mass Calculation Breakdown (C₈H₁₁N₅S):

  • Carbon (¹²C): 8 × 12.00000 = 96.00000 Da

  • Hydrogen (¹H): 11 × 1.00783 = 11.08613 Da

  • Nitrogen (¹⁴N): 5 × 14.00307 = 70.01535 Da

  • Sulfur (³²S): 1 × 31.97207 = 31.97207 Da

  • Total Monoisotopic Mass: 209.0735 Da

Physicochemical Data Summary

The following table summarizes the critical quantitative data required for analytical method development [2][3].

PropertyValueAnalytical Relevance
Chemical Formula C₈H₁₁N₅SBaseline for isotopic pattern prediction.
Molecular Weight 209.28 g/mol Used for bulk standard preparation.
Monoisotopic Exact Mass 209.0735 DaTarget mass for HRMS identification.
Protonated Ion [M+H]⁺ 210.0813 m/zPrimary precursor ion in Positive ESI mode.
AlogP (Lipophilicity) ~1.39Predicts retention time on C18 reverse-phase UHPLC.
Hydrogen Bond Donors 1Influences ionization efficiency and solvent interaction.
Hydrogen Bond Acceptors 4Dictates stationary phase binding dynamics.

Biological Context: The Epitranscriptomic Role of ms²m⁶₂A

When 6-dimethylamino-2-methylthiopurine is attached to a ribose sugar, it forms the nucleoside 2-methylthio-N6,N6-dimethyladenosine (ms²m⁶₂A) . This hypermodification is strategically placed at position 37 of tRNA, immediately adjacent to the 3' end of the anticodon [4].

Biophysical Causality of the Modification

Why does nature expend high amounts of cellular energy (ATP and S-adenosylmethionine) to synthesize this specific structure?

  • The 2-Methylthio Group (-SCH₃): Sulfur is highly polarizable. The introduction of the -SCH₃ group at the C2 position significantly enhances the thermodynamic stability of the RNA through increased base-stacking interactions with the adjacent nucleotide at position 36 [5].

  • The N6-Dimethyl Group (-N(CH₃)₂): The bulky dimethylamine group creates severe steric hindrance. This physically prevents the adenine derivative from forming standard Watson-Crick hydrogen bonds with a complementary Uridine. By blocking this interaction, the modification prevents the ribosome from accidentally reading a four-base codon, thereby preventing catastrophic translational frameshifts.

Analytical Methodology: LC-MS/MS Quantification

To quantify the exact mass of 6-dimethylamino-2-methylthiopurine derived from biological RNA, researchers must utilize a highly controlled, self-validating workflow. Because the 2-methylthio group is susceptible to oxidation, and the N6-dimethyl group can be sensitive to harsh pH, enzymatic hydrolysis is strictly favored over chemical degradation [2].

Experimental Workflow Diagram

Workflow N1 1. tRNA Isolation (Size Exclusion Chromatography) N2 2. Enzymatic Hydrolysis (Nuclease P1 & CIAP) N1->N2 Purified tRNA fraction N3 3. UHPLC Separation (C18 Reverse-Phase Column) N2->N3 Nucleoside mixture N4 4. ESI-HRMS Analysis (Positive Ion Mode) N3->N4 Chromatographic elution N5 5. MS/MS Transition [M+H]+ 342.12 -> [B+H]+ 210.08 N4->N5 Collision-Induced Dissociation

Figure 1: Step-by-step LC-MS/MS workflow for the quantification of ms²m⁶₂A from biological samples.

Step-by-Step Self-Validating Protocol

Step 1: tRNA Isolation and Internal Standardization

  • Action: Extract total RNA using a standard TRIzol/chloroform method, followed by size-exclusion chromatography to isolate the small RNA fraction (<200 nt).

  • Self-Validation Check: Immediately spike the sample with a known concentration of a stable isotope-labeled internal standard (SIL-IS), such as [¹³C₅]-Adenosine. If the final recovery of the SIL-IS is <80%, the extraction matrix is compromised, and the data must be discarded. This ensures quantitative trustworthiness.

Step 2: Mild Enzymatic Hydrolysis

  • Action: Resuspend the tRNA pellet in a digestion buffer containing 10 mM Ammonium Acetate (pH 5.3). Add Nuclease P1 (to cleave phosphodiester bonds) and Calf Intestinal Alkaline Phosphatase (CIAP) (to remove terminal phosphates). Incubate at 37°C for 2 hours.

  • Causality: We specifically use Ammonium Acetate because it is volatile and LC-MS compatible. We avoid alkaline buffers (pH > 8) because the 2-methylthio group is prone to oxidative degradation under basic conditions in the presence of trace metals.

Step 3: UHPLC Chromatographic Separation

  • Action: Inject 5 µL of the digested nucleoside mixture onto a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm particle size). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The AlogP of ~1.39 indicates that 6-dimethylamino-2-methylthiopurine is moderately lipophilic. It will retain longer on the C18 column compared to unmodified adenosine, eluting during the organic phase ramp.

Step 4: ESI-HRMS/MS Detection

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition.

  • Mass Transition Causality: The intact nucleoside (ms²m⁶₂A) has an exact mass of 341.1158 Da. In ESI+, it picks up a proton to form the precursor ion [M+H]⁺ at m/z 342.1231 . Upon applying Collision Energy (CE: ~20 eV), the weak N-glycosidic bond breaks, causing the neutral loss of the ribose sugar (-132.0418 Da). The detector then captures the protonated free nucleobase (6-dimethylamino-2-methylthiopurine) as the product ion [B+H]⁺ at m/z 210.0813 .

Conclusion

The precise measurement of 6-dimethylamino-2-methylthiopurine requires an exact mass target of 209.0735 Da . Understanding the distinction between this monoisotopic mass and its bulk molecular weight (209.28 g/mol ) is the foundational step in epitranscriptomic mass spectrometry. By employing mild enzymatic hydrolysis and tracking the specific 342.12 → 210.08 m/z fragmentation pathway, researchers can achieve highly accurate, artifact-free quantification of this critical RNA modification, unlocking deeper insights into translational regulation and potential therapeutic targets.

References

  • Compound: CHEMBL2144109 - ChEMBL Source: EMBL-EBI URL:[Link]

  • Synthese natürlicher und isotopenmarkierten tRNA nucleosides and their mass spectrometric quantification Source: LMU München (Dissertation, T. Brückl) URL:[Link]

  • C8H11N5S - Explore - PubChemLite Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL:[Link]

  • A Census and Categorization Method of Epitranscriptomic Marks Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines Source: Oxford Academic (Nucleic Acids Research) URL:[Link]

Protocols & Analytical Methods

Method

HPLC method development for Purine, 6-dimethylamino-2-methylthio- quantification

Application Note: Rational HPLC Method Development for 6-Dimethylamino-2-methylthiopurine Quantification Executive Overview & Analytical Challenges Purine derivatives, particularly those with substitutions at the 2- and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational HPLC Method Development for 6-Dimethylamino-2-methylthiopurine Quantification

Executive Overview & Analytical Challenges

Purine derivatives, particularly those with substitutions at the 2- and 6-positions, are critical scaffolds in modern drug discovery, frequently acting as kinase inhibitors or nucleoside analogs. 6-Dimethylamino-2-methylthiopurine presents unique analytical challenges due to its complex electron distribution. Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of its physicochemical properties to prevent common chromatographic artifacts such as peak tailing, retention time drift, and poor resolution.

This guide outlines a self-validating, mechanistically grounded protocol for the precise quantification of this molecule, moving beyond empirical trial-and-error to establish a causality-driven analytical strategy.

Physicochemical Causality in Chromatographic Design

Molecular Architecture & Ionization Dynamics

The analyte features a core purine ring with multiple basic nitrogen atoms (N1, N3, N7) capable of hydrogen bonding. The addition of a 6-dimethylamino group and a 2-methylthio group significantly increases the molecule's hydrophobicity (estimated LogP ~2.5–3.0) compared to an unsubstituted purine. Because purines exhibit tautomerism and possess multiple pKa values, their chromatographic behavior is highly dependent on mobile phase pH 1.

Stationary Phase Selection: Beyond C18

While traditional C18 columns are standard for reversed-phase HPLC, heavily substituted purine derivatives often suffer from poor retention or peak tailing on C18 due to secondary interactions with residual silanols. A Pentafluorophenyl (PFP) stationary phase is mechanistically superior for this analyte. The PFP phase offers multimodal retention: hydrophobic interactions, π−π interactions with the electron-rich purine ring, and dipole-dipole interactions 2.

Mobile Phase pH & Buffer Selection

To prevent peak splitting caused by partial ionization, the mobile phase pH must be strictly controlled at least 2 pH units away from the analyte's pKa 1. Using an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) ensures the basic nitrogens are fully protonated. This suppresses silanol ionization on the column and provides a single, stable ionization state for the analyte, yielding sharp, symmetrical peaks 3.

Detection Strategy

Purines exhibit strong UV absorbance due to their conjugated aromatic systems. The analysis must be performed at a peak maximum on the UV spectrum to ensure good reproducibility and sensitivity 1. For 6-dimethylamino-2-methylthiopurine, the extended conjugation from the thioether and tertiary amine shifts the λmax​ to approximately 275 nm.

HPLC_Workflow Start Physicochemical Profiling (pKa, LogP, UV Max) Phase1 Stationary Phase Selection (PFP vs C18) Start->Phase1 Phase2 Mobile Phase Optimization (pH Control & Buffer) Phase1->Phase2 Phase3 Gradient Optimization (Elution Strength) Phase2->Phase3 Validation Method Validation (ICH Q2 Guidelines) Phase3->Validation Output Robust Quantification Method Validation->Output

Fig 1: Logical workflow for purine derivative HPLC method development.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This methodology is designed as a closed-loop system: the system must prove its fitness for purpose before any unknown sample is quantified, preventing the generation of artefactual data.

Step 1: Reagent & Standard Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Use 100% LC-MS grade Acetonitrile. (Acetonitrile is favored over methanol here to maintain lower backpressure and sharper peaks, though methanol can offer alternative selectivity 4).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 6-dimethylamino-2-methylthiopurine reference standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock. Store at 4°C.

  • Working Standards: Dilute the stock solution with Mobile Phase A to create a calibration curve ranging from 0.5 µg/mL to 50 µg/mL.

Step 2: Chromatographic Setup

Configure the HPLC/UHPLC system according to the parameters in Table 1 and Table 2 .

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column Phenomenex Kinetex PFP (100 x 4.6 mm, 2.6 µm)Maximizes π−π and dipole interactions for purines.
Column Temp 35°C ± 1°CReduces mobile phase viscosity; improves mass transfer.
Flow Rate 1.0 mL/minOptimal linear velocity for core-shell particles.
Injection Vol 5.0 µLPrevents column overloading and band broadening.
Detection UV/DAD at 275 nmCorresponds to the extended conjugated λmax​ .

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold (focusing)
10.04060Linear gradient
12.04060Column wash
12.1955Re-equilibration
15.0955End of run
Step 3: System Suitability Testing (SST) - The Validation Gate

Inject the blank (Mobile Phase A) followed by six replicate injections of the 10 µg/mL working standard. The system is only validated for sample analysis if it meets the criteria in Table 3 .

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance LimitCausality / Significance
Retention Time (RT) %RSD 1.0%Ensures pump stability and complete column equilibration.
Peak Area %RSD 2.0%Validates autosampler precision and detector stability.
Tailing Factor (Tf) 0.8 – 1.5Confirms suppression of secondary silanol interactions.
Theoretical Plates (N) 5,000Verifies column bed integrity and optimal kinetics.
Blank Interference No peaks at analyte RTProves absence of carryover from previous injections.
Step 4: Sample Analysis & Forced Degradation

Once the SST passes, inject the calibration standards followed by the unknown samples. To ensure the method is stability-indicating (capable of separating the API from its degradation products), subject a sample aliquot to forced degradation (e.g., 0.1 N HCl, 0.1 N NaOH, and 3% H2O2 for 24 hours) and verify that no degradation peaks co-elute with the main purine peak 1.

Mechanistic Interaction Model

The success of this method hinges on the specific interactions between the highly substituted purine and the fluorinated stationary phase. The diagram below illustrates the multimodal retention mechanism that prevents the poor peak shapes typically seen on standard alkyl phases.

Interactions Analyte 6-Dimethylamino- 2-methylthiopurine PiPi π-π Interactions (Aromatic Ring) Analyte->PiPi Hbond Hydrogen Bonding (Nitrogen Atoms) Analyte->Hbond Hydrophobic Hydrophobic Retention (Methylthio/Dimethylamino) Analyte->Hydrophobic PFP PFP Stationary Phase PiPi->PFP Hbond->PFP Hydrophobic->PFP

Fig 2: Multimodal retention mechanisms of the analyte on a PFP column.

References

  • Title: An Effective Approach to HPLC Method Development Source: Onyx Scientific URL: [Link]

  • Title: Simultaneous determination of 16 purine derivatives in urinary calculi by gradient reversed-phase high-performance liquid chromatography with UV detection Source: ResearchGate URL: [Link]

  • Title: Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection Source: PubMed / NIH URL: [Link]

  • Title: Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine Source: PMC / NIH URL: [Link]

  • Title: Development of a new HPLC method using fluorescence detection without derivatization for determining Purine Nucleoside Phosphorylase activity in human plasma Source: ResearchGate URL: [Link]

Sources

Application

Application Note: LC-MS/MS Fragmentation Profiling and Analytical Workflow for 6-Dimethylamino-2-methylthiopurine

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary 6-Dimethylamino-2-methylthiopurine is a highly substituted purine derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

6-Dimethylamino-2-methylthiopurine is a highly substituted purine derivative that serves as a critical structural scaffold in the development of cyclin-dependent kinase (CDK) inhibitors[1] and as a model for modified tRNA nucleobases[2]. Accurately profiling its gas-phase fragmentation is essential for targeted metabolomics, pharmacokinetic tracking, and structural elucidation of novel purine analogs. This application note details the mechanistic causality behind its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern and provides a self-validating, step-by-step LC-MS/MS protocol.

Structural Significance & Gas-Phase Mechanics

The fragmentation behavior of multi-substituted purines is dictated by the relative proton affinities of their heteroatoms and the stability of the resulting leaving groups. For 6-dimethylamino-2-methylthiopurine (Exact Mass: 209.0735 Da), ionization in positive ESI mode yields a robust protonated precursor molecule, [M+H]+ at m/z 210.0814 .

Protonation predominantly occurs at the basic N1 or N3 positions of the purine ring. Upon entering the collision cell, the molecule dissipates internal energy through specific, predictable bond cleavages driven by the stability of the functional groups at the C2 and C6 positions.

ESI-MS/MS Fragmentation Pathways

Understanding the why behind the fragmentation is critical for spectral interpretation:

  • Pathway A: Cleavage of the 2-Methylthio Group (m/z 162.08) The C2-S bond is highly susceptible to cleavage due to the polarizability of sulfur and the stabilization of the resulting carbocation by the adjacent purine nitrogens. The neutral loss of methanethiol (CH3SH, 48 Da) is a hallmark signature of 2-methylthiopurines[3].

  • Pathway B: Cleavage of the 6-Dimethylamino Group (m/z 165.02 & m/z 195.06) The exocyclic amine at C6 undergoes two distinct fragmentation routes. The primary route is the neutral loss of dimethylamine (NH(CH3)2, 45 Da), a characteristic gas-phase reaction well-documented in 6-dimethylaminopurines[4]. A secondary, higher-energy route involves the homolytic cleavage of a methyl radical (•CH3, 15 Da), forming a stable distonic radical cation at m/z 195.06.

  • Pathway C: Purine Ring Collapse (m/z 117.02) Subsequent higher-energy collisions strip both substituents from the ring, leaving the bare, unsubstituted purine core fragment ([C5H3N4]+) at m/z 117.02.

Quantitative Fragment Summary

To facilitate rapid spectral matching and Multiple Reaction Monitoring (MRM) assay development, the theoretical quantitative data for the primary fragment ions are summarized below.

Fragment Ionm/z (Theoretical)Neutral LossMass Error ToleranceStructural Assignment
[M+H]+ 210.0814None± 5 ppmIntact Precursor Ion
[M+H - •CH3]+ 195.057915.0235 Da± 5 ppmLoss of methyl radical from C6-amine
[M+H - CH3SH]+ 162.078048.0034 Da± 5 ppmLoss of methanethiol from C2
[M+H - NH(CH3)2]+ 165.023645.0578 Da± 5 ppmLoss of dimethylamine from C6
Purine Core 117.020293.0612 Da± 5 ppmUnsubstituted purine core fragment

Self-Validating LC-MS/MS Protocol

Do not merely execute these steps; understand the physicochemical rationale behind them. This protocol is designed as a self-validating system, ensuring that any deviation in instrument performance is immediately detectable.

Step 1: Sample Preparation
  • Primary Stock: Dissolve 1.0 mg of 6-dimethylamino-2-methylthiopurine in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol disrupts intermolecular hydrogen bonding and ensures complete solubilization of the hydrophobic di-substituted purine.

  • Working Standard: Dilute the stock to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: Formic acid lowers the pH below the pKa of the purine nitrogens, pre-forming the [M+H]+ ions in solution to maximize ESI efficiency and prevent signal fluctuation.

Step 2: Liquid Chromatography (LC) Setup
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes; Flow Rate: 0.4 mL/min.

    • Causality: The C18 stationary phase effectively retains the non-polar methylthio and dimethylamino moieties. This pushes the analyte's elution past the column void volume, avoiding the severe ion suppression typically caused by unretained salts.

Step 3: Mass Spectrometry (MS) Parameters
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Fragmentation Type: Higher-energy Collisional Dissociation (HCD).

  • Collision Energy (CE): Stepped CE at 20, 30, and 40 eV.

    • Causality: Purine derivatives exhibit varying bond dissociation energies. The C2-S bond cleaves at low collision energies (20 eV), whereas the C6-N bond and subsequent purine ring collapse require higher energy thresholds (40 eV). Stepped CE ensures all diagnostic fragments are captured in a single MS2 scan. Furthermore, HCD avoids the "1/3 rule" low-mass cutoff of traditional ion traps, allowing the critical m/z 117 core ion to be observed.

Step 4: System Suitability & Validation Check

To validate the system prior to analyzing unknown samples:

  • Blank Injection: Inject a 50:50 Water:Acetonitrile blank. The m/z 210.08 signal must be < 1% of the standard to confirm zero carryover.

  • Mass Accuracy Check: The precursor[M+H]+ must fall within a ± 5 ppm mass error window.

  • Energy Calibration Check: Verify that both the m/z 162.08 and 165.02 fragments are present in the HCD spectrum. If m/z 117.02 is missing, the collision energy is too low; if the precursor m/z 210.08 is entirely depleted, the collision energy is too high.

Fragmentation Pathway Visualization

Below is the logical workflow of the gas-phase fragmentation pathways mapped out for structural elucidation.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 210.08 Loss_CH3 Loss of Methyl Radical [M+H - •CH3]+ m/z 195.06 Precursor->Loss_CH3 - •CH3 (15 Da) Loss_CH3SH Loss of Methanethiol [M+H - CH3SH]+ m/z 162.08 Precursor->Loss_CH3SH - CH3SH (48 Da) Loss_DMA Loss of Dimethylamine [M+H - NH(CH3)2]+ m/z 165.02 Precursor->Loss_DMA - NH(CH3)2 (45 Da) Core_Ion Purine Core Fragment [M+H - CH3SH - NH(CH3)2]+ m/z 117.02 Loss_CH3SH->Core_Ion - NH(CH3)2 (45 Da) Loss_DMA->Core_Ion - CH3SH (48 Da)

Proposed ESI-MS/MS collisional fragmentation pathways for 6-dimethylamino-2-methylthiopurine.

References

  • Unveiling Innovative Purine Dione Derivatives: A Comprehensive Study for Advancing Medicinal Applications. International Research Journal of Multidisciplinary Scope (IRJMS).1[1]

  • Higher-Energy Collisional Dissociation Mass Spectral Networks for the Rapid, Semi-automated Characterization of Known and Unknown Ribonucleoside Modifications. Analytical Chemistry.2[2]

  • Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. PMC - National Institutes of Health.3[3]

  • A substrate-multiplexed platform for profiling enzymatic potential of plant family 1 glycosyltransferases. Nature Communications (via PMC).4[4]

Sources

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of 6-Dimethylamino-2-methylthiopurine

Introduction and Analytical Rationale 6-Dimethylamino-2-methylthiopurine (Formula: C8​H11​N5​S ) is a highly substituted purine derivative. Compounds within this structural class are frequently utilized in drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

6-Dimethylamino-2-methylthiopurine (Formula: C8​H11​N5​S ) is a highly substituted purine derivative. Compounds within this structural class are frequently utilized in drug development as kinase inhibitors, nucleoside analogs, and biochemical probes[1]. Due to the regiochemical complexity of substituted purines—specifically the placement of the dimethylamino and methylthio groups—unambiguous structural verification is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task, providing atomic-level resolution of molecular connectivity and dynamic behaviors[2]. This application note outlines a self-validating NMR protocol designed to eliminate structural ambiguity by coupling quantitative 1D acquisitions with connectivity-driven 2D experiments.

Mechanistic Insights into Purine NMR Behavior

When characterizing 6-dimethylamino-2-methylthiopurine, several physicochemical phenomena dictate the experimental approach. Understanding the causality behind these behaviors is critical for accurate data interpretation:

  • Tautomeric Line Broadening : Unsubstituted N7/N9 positions in purines undergo rapid prototropic tautomerism in solution. At ambient temperatures, this intermediate exchange rate severely broadens the 13C signals of the adjacent bridgehead carbons (C4, C5) and the C8 methine carbon.

  • Restricted Bond Rotation : The exocyclic C6–N bond possesses partial double-bond character due to the resonance delocalization of the nitrogen lone pair into the aromatic purine system. Consequently, the rotation of the dimethylamino moiety is restricted. At room temperature, this often results in the two methyl groups appearing as a broad singlet (or two distinct singlets) rather than a sharp, equivalent peak[3].

  • Solvent Causality : Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the preferred solvent. Purines are highly polar and exhibit poor solubility in non-polar solvents like CDCl3​ . Furthermore, unlike protic solvents ( D2​O ), aprotic DMSO- d6​ prevents the rapid deuterium exchange of the purine N-H proton, allowing its direct observation in the 1H spectrum[4][5].

Experimental Protocols: A Self-Validating Workflow

This protocol relies on a combination of 1D ( 1H , 13C ) and 2D (HSQC, HMBC) experiments. 1D spectra provide the quantitative electronic environments, while 2D spectra self-validate the assignments by mapping through-bond connectivities, ensuring the substituents are correctly localized on the purine core.

Step 1: Sample Preparation
  • Mass Optimization : Weigh 10–15 mg of 6-dimethylamino-2-methylthiopurine for routine 1H and 2D experiments. For high signal-to-noise ratio 13C acquisitions, increase the mass to 25–30 mg.

  • Solvation : Dissolve the compound in 0.6 mL of DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Filtration : Transfer the solution to a standard 5 mm NMR tube. Pass the solution through a glass wool plug if particulate matter is visible; solid particles distort the magnetic field homogeneity and degrade resolution.

Step 2: Instrument Setup & Tuning
  • Insertion and Locking : Insert the sample into a 500 MHz or 600 MHz NMR spectrometer (e.g., Bruker Avance series) equipped with a cryoprobe for enhanced sensitivity[6]. Lock the spectrometer to the deuterium frequency of DMSO- d6​ .

  • Probe Tuning : Manually or automatically tune and match the probe for both 1H and 13C frequencies to maximize pulse efficiency and signal detection.

  • Shimming : Perform automated 3D gradient shimming (Z1-Z5 gradients) to achieve a TMS linewidth of < 1.0 Hz.

Step 3: Data Acquisition Parameters
  • 1H NMR (1D) : Use a standard 30° pulse sequence (zg30). Set the spectral width to 12 ppm. Acquire 16–32 scans (NS) with a relaxation delay (D1) of 2.0 s to ensure full longitudinal relaxation.

  • 13C NMR (1D) : Use a proton-decoupled sequence (zgpg30). Set the spectral width to 220 ppm. Acquire 512–1024 scans with a D1 of 2.0 s. Expert Tip: If C4/C5/C8 signals are excessively broad due to tautomerism, elevate the probe temperature to 330 K. This pushes the tautomeric exchange into the fast regime, yielding sharp, time-averaged signals.

  • 1H−13C HSQC (2D) : Utilize a multiplicity-edited sequence (hsqcedetgpsisp2.2) to map direct C-H single bonds, distinguishing CH3​ /CH (positive) from CH2​ (negative) signals.

  • 1H−13C HMBC (2D) : Utilize a long-range correlation sequence (hmbcgplpndqf) optimized for coupling constants ( nJCH​ ) of ~8 Hz. This is the critical self-validating step to link the isolated −SCH3​ and −N(CH3​)2​ groups to the quaternary carbons of the purine core.

Data Presentation and Interpretation

The following table summarizes the expected chemical shifts based on empirical data from analogous 6-dimethylaminopurines and 2-methylthiopurines[6][7][8].

Table 1: Expected NMR Chemical Shifts in DMSO- d6​
NucleusPositionExpected Shift (ppm)MultiplicityIntegrationAssignment Rationale
1H H-88.00 – 8.20Singlet (s)1HHighly deshielded aromatic proton on the imidazole ring.
1H N( CH3​ ) 2​ 3.20 – 3.60Broad Singlet (br s)6HN-methyl protons. Broadened due to restricted C6-N rotation.
1H S- CH3​ 2.50 – 2.65Singlet (s)3HS-methyl protons. Deshielded by the thioether linkage.
1H N9-H> 12.0Broad Singlet (br s)1HExchangeable purine N-H. Visible only in aprotic solvents.
13C C-2162.0 – 165.0--Quaternary carbon attached to sulfur. Highly deshielded.
13C C-6153.0 – 156.0--Quaternary carbon attached to the amine.
13C C-4150.0 – 153.0--Bridgehead quaternary carbon.
13C C-8138.0 – 142.0--Aromatic methine carbon.
13C C-5115.0 – 120.0--Bridgehead quaternary carbon. Most shielded purine carbon.
13C N( CH3​ ) 2​ 38.0 – 40.0--N-linked methyl carbons.
13C S- CH3​ 13.0 – 16.0--S-linked methyl carbon.

Structural Validation Logic

To ensure the synthesized or isolated compound is definitively 6-dimethylamino-2-methylthiopurine (and not a positional isomer), the HMBC correlations must be analyzed. The diagram below illustrates the self-validating logic where specific proton signals map to the quaternary purine carbons, locking the substituents into their correct regiochemical positions.

HMBC_Logic H8 Proton: H-8 (~8.1 ppm) C4 Carbon: C-4 (~151 ppm) H8->C4 3J_CH Correlation C5 Carbon: C-5 (~118 ppm) H8->C5 2J_CH Correlation N_CH3 Protons: N(CH3)2 (~3.4 ppm) C6 Carbon: C-6 (~154 ppm) N_CH3->C6 3J_CH Correlation S_CH3 Protons: S-CH3 (~2.5 ppm) C2 Carbon: C-2 (~164 ppm) S_CH3->C2 3J_CH Correlation

Figure 1: 2D HMBC NMR correlation logic for structural validation of the substituted purine core.

References

  • PubChem . "6-Dimethylaminopurine | C7H9N5 | CID 3134 - SpectraBase". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate . "1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine". STAR Protocols. URL:[Link]

  • Kowalska, A. et al. "Synthesis of 6-(3-Dimethylaminopropylthio)-7-methyl-2-methylthiopurine". Heterocycles. URL:[Link]

  • ChemRxiv . "Synthesis and Antiproliferative Evaluation of Novel D-Glucuronamide-based Nucleosides". ChemRxiv Preprints. URL: [Link]

  • MDPI . "Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity". Molecules. URL: [Link]

  • NIH . "NMR Characterization of RNA Small Molecule Interactions". PubMed Central (PMC). URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing 6-Dimethylamino-2-methylthiopurine as a Potential Kinase Inhibitor

Introduction: The Purine Scaffold and the Promise of a Novel Analogue The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules, most notably aden...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Purine Scaffold and the Promise of a Novel Analogue

The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules, most notably adenosine triphosphate (ATP), the universal phosphate donor for kinase-catalyzed reactions. This inherent structural similarity has made purine analogues a highly successful class of kinase inhibitors. Compounds such as roscovitine and seliciclib, which target cyclin-dependent kinases (CDKs), validate the utility of this scaffold in drug development.[1]

This document concerns 6-dimethylamino-2-methylthiopurine , a purine derivative whose kinase inhibitory potential is not yet extensively characterized in public literature. Its structure presents several features of interest:

  • A 6-dimethylamino group , a substitution found in 6-dimethylaminopurine (6-DMAP), which is known to function as a general serine/threonine protein kinase inhibitor.[2][3] This moiety often enhances binding affinity and cellular activity.

  • A 2-methylthio group , a modification that distinguishes it from 6-DMAP and suggests potential for altered selectivity and potency.

  • The core thiopurine structure, which is shared by well-established antimetabolite prodrugs like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG).[4][5] These drugs undergo intracellular metabolic activation to exert their cytotoxic effects, which include the inhibition of de novo purine synthesis and incorporation into nucleic acids.[5][6][7]

Given this structural context, 6-dimethylamino-2-methylthiopurine warrants investigation through two primary hypotheses:

  • Hypothesis A: It acts as a direct kinase inhibitor, competing with ATP for the enzyme's active site.

  • Hypothesis B: It functions as a prodrug, undergoing intracellular metabolism to active species that may inhibit kinases or other critical cellular enzymes.

These application notes provide a comprehensive framework and validated protocols for researchers to systematically characterize the biochemical and cellular activity of 6-dimethylamino-2-methylthiopurine, enabling a robust evaluation of its potential as a therapeutic agent.

Part 1: Biochemical Characterization via In Vitro Kinase Assays

The foundational step in characterizing any potential inhibitor is to measure its direct effect on the activity of purified enzymes in vitro. This approach isolates the interaction between the compound and the kinase, free from confounding cellular factors like membrane transport or metabolism.[8]

General Workflow for In Vitro Kinase Inhibition Assays

The workflow involves incubating the purified kinase, a suitable substrate, and ATP with varying concentrations of the inhibitor. The inhibitory effect is quantified by measuring the reduction in substrate phosphorylation.[9]

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis P1 Prepare Serial Dilutions of Inhibitor R1 Dispense Inhibitor Dilutions to Plate P1->R1 P2 Prepare Kinase, Substrate, & Buffer Master Mix R2 Add Kinase/Substrate Mix P2->R2 R1->R2 R3 Initiate with ATP (Radiolabeled or Cold) R2->R3 R4 Incubate at Controlled Temperature (e.g., 30°C) R3->R4 D1 Stop Reaction & Separate (e.g., Phosphocellulose) or Add Detection Reagent R4->D1 D2 Quantify Signal (e.g., Scintillation, Luminescence) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot Dose-Response Curve & Determine IC50 D3->D4

Caption: General workflow for an in vitro kinase assay.

Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay

Expertise & Experience: This method is considered the gold standard for its directness and sensitivity. It quantifies the transfer of a ³²P-labeled phosphate from ATP to a protein or peptide substrate.[10] The separation of the radiolabeled substrate from the excess radiolabeled ATP is critical for accuracy.[10]

Trustworthiness: The protocol's validity is ensured by including essential controls:

  • Vehicle Control (0% Inhibition): Contains DMSO instead of inhibitor to define maximum enzyme activity.

  • No Enzyme Control (100% Inhibition): Lacks the kinase to determine background signal.

  • Positive Control Inhibitor: A known inhibitor for the target kinase to validate assay performance.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[11]

    • Inhibitor Stock: Dissolve 6-dimethylamino-2-methylthiopurine in 100% DMSO to create a 10 mM stock solution.

    • Serial Dilutions: Perform serial dilutions of the inhibitor stock in kinase buffer. Ensure the final DMSO concentration in the assay is ≤1% to prevent solvent-induced artifacts.

    • ATP Solution: Prepare a working solution of ATP containing [γ-³²P]ATP. The concentration of "cold" ATP should be optimized to be near the Michaelis constant (Kₘ) of the kinase for ATP, which is critical for accurately assessing ATP-competitive inhibitors.[12]

    • Enzyme/Substrate Mix: Dilute the purified kinase and its specific substrate (e.g., a peptide) in kinase buffer.

  • Kinase Reaction (25 µL final volume):

    • To a microplate well, add 5 µL of the diluted inhibitor.

    • Add 10 µL of the Enzyme/Substrate mix.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[9]

    • Initiate the reaction by adding 10 µL of the ATP solution.[9]

    • Incubate for 30-60 minutes at 30°C. The reaction must be run under initial rate conditions, where product formation is linear with time.[12]

  • Detection and Measurement:

    • Spot 20 µL of the reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while free ATP will not.

    • Wash the paper extensively (e.g., 3-4 times for 5 minutes each) in phosphoric acid to remove unincorporated [γ-³²P]ATP.[9]

    • Air-dry the paper.

    • Measure the incorporated radioactivity using a scintillation counter.[9]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Luminescence-Based ATP-Depletion Assay

Expertise & Experience: This non-radioactive, homogeneous assay format is ideal for higher-throughput screening. It measures kinase activity by quantifying the amount of ATP remaining in the well after the reaction.[13] The principle is simple: high kinase activity leads to low ATP levels, resulting in a low luminescent signal.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer, inhibitor dilutions, and enzyme/substrate mix as described in Protocol 1. Use non-radiolabeled ATP.

  • Kinase Reaction (e.g., 20 µL final volume):

    • Follow the same steps for inhibitor addition, enzyme/substrate addition, and reaction initiation as in Protocol 1, using a white, opaque microplate suitable for luminescence readings.[13]

    • Incubate for the desired period (e.g., 60 minutes) at room temperature.[13]

  • ADP Detection:

    • Add an equal volume (20 µL) of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.[13]

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[13]

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate and plot the data as described in Protocol 1 to determine the IC₅₀ value.

Data Presentation: Kinase Selectivity Profile

To understand the inhibitor's specificity, it should be tested against a panel of kinases. The resulting IC₅₀ values can be summarized for clear comparison.

Kinase TargetFamily6-dimethylamino-2-methylthiopurine IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM)
CDK2/Cyclin ACMGCExperimental ValueRoscovitine: 45
GSK3βCMGCExperimental ValueCHIR-99021: 6.7
PKAAGCExperimental ValueH-89: 48
SRCTyrosine KinaseExperimental ValueDasatinib: <1
Other Kinases............

Part 2: Cellular Activity and Target Engagement

While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to determine if a compound can enter cells, engage its target in the complex intracellular environment, and exert a biological effect.[8][14] These assays provide more physiologically relevant data.[8]

General Workflow for Cell-Based Assays

G cluster_culture 1. Cell Culture & Treatment cluster_endpoint 2. Endpoint Measurement cluster_analysis 3. Data Analysis C1 Seed Cells in Multi-well Plates C2 Allow Cells to Adhere (12-24 hours) C1->C2 C3 Treat with Serial Dilutions of Inhibitor C2->C3 C4 Incubate for Defined Period C3->C4 E1 Option A: Cell Lysis for Protein Analysis C4->E1 E2 Option B: Add Viability Reagent (e.g., MTT, Resazurin) C4->E2 E1a Western Blot / ELISA for Phospho-protein Levels E1->E1a E2a Measure Absorbance or Fluorescence E2->E2a A1 Quantify Signals E1a->A1 E2a->A1 A2 Normalize to Controls (e.g., Total Protein, Vehicle) A1->A2 A3 Plot Dose-Response Curve & Determine EC50 / GI50 A2->A3

Caption: General workflow for cell-based kinase inhibitor assays.

Protocol 3: Western Blot for Target Phosphorylation

Expertise & Experience: This method directly assesses target engagement by measuring the phosphorylation of a known downstream substrate of the target kinase.[13] A successful inhibitor will reduce the level of the phosphorylated substrate without affecting the total amount of that substrate protein.

Methodology:

  • Cell Culture and Treatment:

    • Select a cell line where the target kinase and its signaling pathway are active (e.g., MCF-7 breast cancer cells for CDK4/6 inhibitors).[15]

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of 6-dimethylamino-2-methylthiopurine for a predetermined time (e.g., 2-24 hours). Include a vehicle (DMSO) control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-Rb for CDK4/6).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Crucial Step: Strip the membrane and re-probe with an antibody against the total substrate protein and a loading control (e.g., β-actin or GAPDH) to ensure equal loading and to normalize the phosphorylation signal.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each treatment.

    • Plot the normalized phosphorylation levels against inhibitor concentration to determine the cellular EC₅₀.

Protocol 4: Cell Proliferation Assay

Expertise & Experience: This assay measures the functional downstream consequence of inhibiting a kinase involved in cell growth and survival. A reduction in cell proliferation or viability indicates that the compound is active in a cellular context.[14] The Ba/F3 cell proliferation assay is a specialized example where cell survival is engineered to be dependent on the activity of a specific oncogenic kinase.[8][14]

Methodology:

  • Cell Seeding and Treatment:

    • Seed a relevant cancer cell line (e.g., A549 lung cancer, Colo-205 colon cancer) into a 96-well plate at an appropriate density.[15]

    • Allow cells to attach overnight.

    • Add serial dilutions of 6-dimethylamino-2-methylthiopurine to the wells.

    • Incubate for 48-72 hours.

  • Viability Measurement:

    • Add a viability reagent such as Resazurin (AlamarBlue) or a solution for MTT or WST-1 assay according to the manufacturer's protocol.

    • Incubate for 1-4 hours.

    • Measure the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to vehicle-treated cells.

    • Plot the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Elucidating the Mechanism of Action

Given the compound's structural similarity to both direct kinase inhibitors and thiopurine antimetabolites, determining its precise mechanism of action is critical.

G cluster_mech Potential Mechanisms of Action cluster_direct cluster_indirect C 6-Dimethylamino- 2-methylthiopurine Kinase Kinase Active Site C->Kinase Binds to ATP Pocket Metabolism Intracellular Enzymes (e.g., HPRT1, TPMT) C->Metabolism ATP ATP ATP->Kinase Binding Blocked Metabolite Active Thio-Nucleotide Metabolites Metabolism->Metabolite Downstream Inhibition of De Novo Purine Synthesis & Nucleic Acid Incorporation Metabolite->Downstream

Caption: Potential mechanisms for 6-dimethylamino-2-methylthiopurine.

Investigating the Thiopurine Prodrug Hypothesis

The cytotoxic effects of thiopurines like 6-MP are mediated by their conversion to thioguanine nucleotides (TGNs) and methylthioinosine monophosphate (MeTIMP).[5][16] MeTIMP is a potent inhibitor of de novo purine synthesis (DNPS).[7][16]

Experimental Approach:

  • Rescue Experiments: Perform cell viability assays in the presence of 6-dimethylamino-2-methylthiopurine with and without supplementation of the culture medium with purines like hypoxanthine. If the compound's cytotoxicity is due to the inhibition of DNPS, the addition of exogenous purines should rescue the cells, leading to a significant increase in the GI₅₀ value.[16]

  • Metabolite Analysis: Use mass spectrometry-based methods to analyze cell lysates treated with the compound to directly detect the formation of potential active metabolites, such as the corresponding thio-nucleotides.[17]

By systematically applying these biochemical and cellular protocols, researchers can build a comprehensive profile of 6-dimethylamino-2-methylthiopurine, elucidating its potency, selectivity, cellular efficacy, and true mechanism of action as a potential kinase inhibitor or antimetabolite.

References

  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.).
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. (n.d.).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]

  • Schematic representation of 6-MP activation and mechanism of action - ResearchGate. (n.d.). Retrieved from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (2026, January 20). Retrieved from [Link]

  • Cell-based Kinase Assays - Profacgen. (n.d.). Retrieved from [Link]

  • Kinase Activity Assay | Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Nelson, J. A., & Parks, R. E., Jr. (1972). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 32(10), 2034-2041.
  • Thomas, W. G., et al. (2012). Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers. Cancer Research, 72(18), 4678-4687.
  • Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364.
  • Rime, H., et al. (1993). Inhibition of protein kinases by 6-dimethylaminopurine accelerates the transition to interphase in activated mouse oocytes. Developmental Biology, 160(1), 1-10.
  • Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Request PDF | Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. (n.d.). Retrieved from [Link]

  • de Korte, M., et al. (2021). Thiopurine 6TG treatment increases tumor immunogenicity and response to immune checkpoint blockade. Journal for ImmunoTherapy of Cancer, 9(7), e002334.
  • Wang, S., et al. (2011). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6798-6802.
  • Mercaptopurine - Wikipedia. (n.d.). Retrieved from [Link]

  • Zhang, F., Fu, L., & Wang, Y. (2015). 6-Thioguanine Induces Mitochondrial Dysfunction and Oxidative DNA Damage in Acute Lymphoblastic Leukemia Cells. Molecular & Cellular Proteomics, 14(5), 1314-1322.
  • Haglund, S., et al. (2011). Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells. Pharmacogenomics, 12(6), 827-836.
  • Chen, Y.-J., et al. (2020). The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells. Frontiers in Cell and Developmental Biology, 8, 589.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]

  • Kamal, A., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3245-3252.

Sources

Method

Preparation of High-Purity Stock Solutions for 6-dimethylamino-2-methylthiopurine: A Detailed Protocol

An Application Guide for Researchers Abstract: This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions for the purine analog 6-dimethylamino-2-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract: This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions for the purine analog 6-dimethylamino-2-methylthiopurine. While specific experimental data for this compound is limited, this guide synthesizes field-proven insights from structurally related and well-characterized analogs, namely 6-(Dimethylamino)purine (6-DMAP) and 6-(Methylthio)purine (6-MMP), to establish a robust and reliable methodology. The protocols herein are designed to ensure solution integrity, maximize stability, and promote experimental reproducibility for researchers in drug development and cell biology.

Introduction and Scientific Context

6-dimethylamino-2-methylthiopurine is a synthetic purine derivative. Its structure incorporates two key functional motifs: a dimethylamino group at the 6-position, characteristic of kinase inhibitors like 6-DMAP[1][2], and a methylthio group at the 2-position, a feature found in thiopurine antimetabolites such as 6-mercaptopurine (6-MP) and its derivatives[3][4]. This unique combination suggests potential dual-activity or novel pharmacology, making it a compound of interest for screening and drug discovery.

The biological activity of thiopurines is critically dependent on their intracellular metabolism. Parent compounds like 6-MP are converted by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HPRT) and thiopurine S-methyltransferase (TPMT) into active thioguanine nucleotides (TGNs) and methylated metabolites[5][6]. These metabolites can incorporate into DNA and RNA, leading to cytotoxicity, or inhibit de novo purine synthesis, exerting an antimetabolic effect[7][8]. The 6-dimethylamino moiety, on the other hand, is known to inhibit serine/threonine protein kinases and cyclin-dependent kinases (CDKs)[1][9].

Given this background, the precise and accurate preparation of stock solutions is the foundational step for any subsequent in vitro or in vivo investigation. This guide provides a scientifically-grounded protocol to achieve this, ensuring that researchers can confidently assess the compound's true biological effects.

Compound Profile and Physicochemical Properties

To ensure proper handling and accurate calculations, a summary of the compound's properties is essential. These properties are derived from its chemical structure and informed by data from its analogs.

PropertyValue / DescriptionSource / Rationale
Full Chemical Name N,N-dimethyl-2-(methylthio)-9H-purin-6-amineIUPAC Nomenclature
Common Synonyms 6-dimethylamino-2-methylthiopurineUser-provided
Molecular Formula C₈H₁₁N₅SCalculated
Molecular Weight 209.27 g/mol Calculated
Physical Form Assumed to be a solid (powder or crystalline)Based on analogs like 6-DMAP and 6-MMP[9][10]
Purity ≥98% (Recommended for research use)Standard for biochemical reagents[9][10]
UV/Vis Spectrum Expected λmax values typical for purine analogs6-DMAP has λmax at 215, 276 nm[9]
Solubility Profile (Inferred)

A reliable stock solution begins with the selection of an appropriate solvent. Based on extensive data for structural analogs, the following recommendations are made.

SolventExpected SolubilityRationale & Justification
DMSO High (>30 mg/mL) Recommended Primary Solvent. Both 6-DMAP and 6-MMP exhibit high solubility in DMSO.[3][9] It is an excellent solvent for organic molecules and is miscible with most aqueous cell culture media.
DMF High (>30 mg/mL) A viable alternative to DMSO. 6-DMAP is highly soluble in DMF.[9]
Ethanol Low (~1 mg/mL)6-DMAP has low solubility in ethanol.[9] Not recommended for high-concentration stock solutions.
Aqueous Media Very Low / InsolublePurine analogs often have poor aqueous solubility.[11] While 6-DMAP shows some water solubility (50 mg/mL), this can be variable.[10] Direct dissolution in buffer is not advised for primary stocks.
Stability and Storage

Maintaining the chemical integrity of the stock solution is critical for reproducible results.

ConditionRecommendationRationale & Justification
Solid Form Store at -20°C with a desiccant.Standard practice for purine analogs to prevent degradation.[9][10][11] Stability is expected to be ≥4 years under these conditions.[9]
Stock Solution (in DMSO) Store at -80°C for long-term (6+ months). Store at -20°C for short-term (up to 1 month).Thiopurine metabolites are most stable at -70°C or -80°C.[12][13] Aliquoting is mandatory to avoid repeated freeze-thaw cycles.[3][11]

Safety and Handling Precautions

Until specific toxicological data is available, 6-dimethylamino-2-methylthiopurine should be treated as a potentially hazardous compound. Always handle it in accordance with good laboratory practice.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.[14][15]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[16]

  • Ingestion: Do not eat, drink, or smoke when handling this product. If swallowed, seek immediate medical attention.[14]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[14]

Detailed Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a step-by-step method for preparing a highly concentrated, validated stock solution. The causality behind each step is explained to ensure a self-validating workflow.

Workflow Overview

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage A 1. Calculation Determine mass of compound needed B 2. Weighing Accurately weigh solid powder A->B C 3. Dissolution Add appropriate volume of high-purity DMSO B->C D 4. Mixing Vortex and/or sonicate until fully dissolved C->D E 5. QC Check Hold against light to confirm no particulates D->E F 6. Aliquoting Dispense into single-use volumes E->F G 7. Labeling Clearly label with name, conc., date F->G H 8. Final Storage Store at -20°C (short-term) or -80°C (long-term) G->H

Caption: Workflow for preparing a validated stock solution.

Materials and Equipment
  • 6-dimethylamino-2-methylthiopurine (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance (precision of at least 0.1 mg)

  • Microcentrifuge tubes or cryogenic vials (amber or covered in foil)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Step-by-Step Methodology
  • Pre-equilibration: Before opening, allow the container of the solid compound to equilibrate to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing on the hygroscopic powder, which could affect its mass and stability.

  • Calculation: Calculate the mass of the compound required. For a 10 mM stock solution (10 mmol/L) with a molecular weight of 209.27 g/mol :

    • Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 209.27 g/mol × (1000 mg / 1 g) = 2.09 mg

  • Weighing: On an analytical balance, carefully weigh the calculated amount of the solid compound into a suitable vessel (e.g., a microcentrifuge tube). Handle the powder in a fume hood or ventilated enclosure.

  • Solubilization: Using a calibrated pipette, add the calculated volume of high-purity DMSO to the vessel containing the powder.

    • Causality: Using anhydrous DMSO is crucial as hygroscopic DMSO can significantly impact the solubility and stability of the compound.[3]

  • Mixing and Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Expert Tip: If dissolution is slow, sonicate the sample in a water bath for 5-10 minutes.[3] This uses ultrasonic waves to break up particle aggregates and accelerate solubilization without excessive heating.

  • Quality Control (Visual Inspection): Once mixed, hold the tube up to a light source. The solution should be completely clear and free of any visible particulates or precipitate. This step validates that the compound is fully in solution at the target concentration.

  • Aliquoting for Stability: Dispense the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) cryogenic vials or microcentrifuge tubes.

    • Causality: Aliquoting is the most effective way to prevent degradation caused by repeated freeze-thaw cycles, which can compromise compound integrity.[11]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store the aliquots at -80°C for long-term stability or at -20°C for use within one month.[1]

Application Context: Potential Mechanism of Action

The dual-motif structure of 6-dimethylamino-2-methylthiopurine suggests it may interact with cellular pathways targeted by both thiopurines and kinase inhibitors. Understanding these pathways is crucial for experimental design.

G cluster_pathway Generalized Thiopurine Metabolism cluster_effect Cellular Effects MP 6-Mercaptopurine (Thiopurine Analog) HPRT HPRT MP->HPRT Activation TPMT TPMT MP->TPMT Inactivation TIMP Thio-IMP (TIMP) HPRT->TIMP MMP 6-Methyl-MP (6-MMP) TPMT->MMP TGN Thioguanine Nucleotides (TGNs) TIMP->TGN Multi-step conversion Purine_Synth Inhibit de novo Purine Synthesis MMP->Purine_Synth DNA_RNA Incorporate into DNA / RNA TGN->DNA_RNA Apoptosis Cytotoxicity & Apoptosis DNA_RNA->Apoptosis Purine_Synth->Apoptosis

Caption: Generalized metabolic pathway of thiopurines leading to cellular effects.

This compound's metabolism has not been characterized. However, it may be processed by similar enzymes. The TGNs generated from canonical thiopurines are incorporated into DNA, triggering cell cycle arrest and apoptosis, while methylated metabolites inhibit purine biosynthesis.[6][7] Concurrently, the 6-dimethylamino group may independently inhibit protein kinases involved in cell cycle progression and signaling.[1] Experiments should be designed to potentially dissect these distinct but convergent mechanisms.

References

  • Lee, J. H., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(3), 255–260. Available at: [Link]

  • Lee, J. H., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Samsung Medical Center, Sungkyunkwan University School of Medicine. Available at: [Link]

  • Lee, J. H., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. ResearchGate. Available at: [Link]

  • Meyer, J. A., et al. (2016). Schematic representation of 6-MP activation and mechanism of action. ResearchGate. Available at: [Link]

  • Karran, P., & Attard, N. (2008). Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers. British Journal of Cancer, 99(8), 1307–1312. Available at: [Link]

  • PharmGKB. (n.d.). Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. Available at: [Link]

  • Cara, C. J., et al. (2004). Reviewing the mechanism of action of thiopurine drugs: toward a new paradigm in clinical practice. Medical Science Monitor, 10(10), RA247-254. Available at: [Link]

  • Wikipedia. (n.d.). Mercaptopurine. Wikipedia. Available at: [Link]

  • Scientific Laboratory Supplies. (n.d.). 6-(Dimethylamino)purine, >=98%. Scientific Laboratory Supplies. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of Purine, 6-dimethylamino-2-methylthio-

Welcome to the technical support center for "Purine, 6-dimethylamino-2-methylthio-". This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for "Purine, 6-dimethylamino-2-methylthio-". This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and similar purine analogs. We will explore the underlying causes of poor aqueous solubility for this class of compounds and provide a series of practical, step-by-step troubleshooting strategies and formulation protocols to overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my purine derivative, 6-dimethylamino-2-methylthio-purine, have such low water solubility?

The limited aqueous solubility of many purine derivatives is rooted in their molecular structure. The core purine ring system is a bicyclic aromatic heterocycle, which is predominantly hydrophobic. While your specific molecule has polar functional groups (dimethylamino and thio-methyl groups), the overall lipophilicity of the core structure can lead to unfavorable interactions with water, resulting in low solubility. This is a common challenge, with over 70% of new chemical entities in drug development pipelines being poorly water-soluble.[1]

Q2: I'm seeing my compound precipitate out of my aqueous buffer during my experiment. What are the immediate troubleshooting steps?

Precipitation is a clear sign that the compound's concentration has exceeded its solubility limit in your specific buffer system. Here are the most common causes and immediate actions:

  • pH Mismatch: The purine ring contains ionizable nitrogen atoms.[2] This means its solubility is likely dependent on the pH of the solution.[3][4] Your buffer's pH might be at a point where the molecule is in its least soluble, neutral form.

  • Solvent Shock: If you are diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out.[2]

  • Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lower the solubility limit.

Immediate Actions:

  • Verify pH: Check the pH of your final solution.

  • Optimize Dilution: When diluting from an organic stock, add the stock solution to the aqueous buffer slowly and with vigorous vortexing to ensure rapid mixing.[2]

  • Gentle Warming: Try gently warming the solution (e.g., to 37°C) to see if the precipitate redissolves.

Troubleshooting Guide & Optimization Strategies

This section provides a systematic approach to enhancing the solubility of "Purine, 6-dimethylamino-2-methylthio-". We will start with the simplest methods and progress to more advanced formulation techniques.

Issue 1: My compound's intrinsic solubility is too low for my in vitro assays, and I need a clear, stable solution.

This is a common bottleneck. The goal is to increase the apparent solubility of the compound in your aqueous system without interfering with the assay.

Causality: Since purine derivatives are ionizable, altering the pH can convert the molecule into a more soluble salt form.[5][6][7] For a basic compound, lowering the pH will protonate it, creating a more soluble cation. The Henderson-Hasselbalch equation describes this relationship, where solubility can increase significantly as the pH moves away from the compound's pKa.[8][9]

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of your purine compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to identify the pH range of maximum solubility.

Causality: Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous medium.[10][11] This makes the solvent system more favorable for dissolving hydrophobic molecules by reducing the energy required to create a cavity for the solute.[12] Common co-solvents in biological research include DMSO, ethanol, and polyethylene glycol (PEG).[13][14]

Experimental Protocol: Co-solvent Stock Solution Preparation

  • Prepare a High-Concentration Stock: Dissolve "Purine, 6-dimethylamino-2-methylthio-" in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 20-50 mM). Gentle warming and vortexing can aid dissolution.[2]

  • Prepare Working Solution: To prepare your final working solution, perform a serial dilution. Critically, add the DMSO stock solution dropwise into your aqueous experimental buffer while vortexing vigorously.[2]

  • Control the Final Concentration: Ensure the final concentration of the co-solvent is low (typically <0.5% v/v for DMSO in cell-based assays) to avoid solvent-induced artifacts or toxicity.[2]

Data Presentation: Example Co-Solvent Effects

Co-solvent System (in Water)Solubility Enhancement Factor (Example)Final Concentration Limit in Assays
1% DMSO10x - 50x< 0.5%
5% Ethanol5x - 20x< 1.0%
10% PEG 40020x - 100xAssay dependent

Note: These values are illustrative. Actual enhancement depends on the specific compound and conditions.

Issue 2: I cannot use organic solvents in my experimental system, or I need to achieve a much higher aqueous concentration.

When co-solvents are not an option, more advanced formulation strategies are required. Complexation with cyclodextrins is a highly effective and widely used method.[15][16]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble molecules, like your purine derivative, within this cavity, forming a water-soluble "inclusion complex."[15][] This complex effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent aqueous solubility without altering the molecule's covalent structure.[18][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

  • Add the Compound: Add the "Purine, 6-dimethylamino-2-methylthio-" powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir the mixture vigorously at room temperature for 24-72 hours. Sonication can be used intermittently to aid in the dispersion and complexation process.

  • Remove Undissolved Compound: After the equilibration period, centrifuge and filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Quantify and Use: The resulting clear filtrate is your stock solution of the purine-cyclodextrin complex. Quantify the concentration before use in your experiments.

Workflow Visualization

The following diagram illustrates a decision-making workflow for addressing solubility issues.

Solubility_Workflow start Problem: Low Aqueous Solubility check_ionizable Is the compound ionizable? start->check_ionizable ph_adjust Strategy 1: pH Adjustment & Profiling check_ionizable->ph_adjust  Yes check_solvent_ok Are organic solvents acceptable? check_ionizable->check_solvent_ok  No / Insufficient ph_adjust->check_solvent_ok  Solubility still low cosolvent Strategy 2: Use Co-solvents (e.g., DMSO) check_solvent_ok->cosolvent  Yes cyclodextrin Strategy 3: Cyclodextrin Complexation check_solvent_ok->cyclodextrin  No success Achieved Target Concentration cosolvent->success cyclodextrin->success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Advanced Strategies

For very challenging compounds or for in vivo formulation development, other techniques may be necessary. These often require specialized equipment and expertise.

  • Amorphous Solid Dispersions: This involves converting the crystalline API into a high-energy amorphous form, typically by dispersing it within a polymer matrix.[1][20] This can significantly increase apparent solubility and dissolution rates.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[1][7][20]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in lipids, oils, and surfactants to create microemulsions or self-emulsifying drug delivery systems (SEDDS) can be very effective.[1]

References

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's. Available at: [Link]

  • Salt Formation Strategies. American Pharmaceutical Review. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Key strategies central to overcoming poor API solubility. Almac Group. Available at: [Link]

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. Available at: [Link]

  • How can cyclodextrins enhance solubility? Roquette. Available at: [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH. ACS Publications. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. Available at: [Link]

  • Cosolvent Effects on Drug Solubility. Scribd. Available at: [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. Simulations Plus. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Available at: [Link]

  • Aqueous solubility enhancement (S/S0) of each purine-based salt. ResearchGate. Available at: [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. MDPI. Available at: [Link]

  • Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds. ResearchGate. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. ResearchGate. Available at: [Link]

  • Chemical Properties of Purine, 6-amino-2-dimethylamino-. Cheméo. Available at: [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? ResearchGate. Available at: [Link]

  • 6-(Dimethylamino)purine, >=98%. Scientific Laboratory Supplies. Available at: [Link]

Sources

Optimization

6-dimethylamino-2-methylthiopurine storage stability and degradation

A Guide to Storage, Stability, and Degradation for Researchers Welcome to the technical support center for 6-dimethylamino-2-methylthiopurine. This guide is designed for researchers, scientists, and professionals in drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Storage, Stability, and Degradation for Researchers

Welcome to the technical support center for 6-dimethylamino-2-methylthiopurine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this purine analog. Understanding the stability and degradation profile of a compound is critical for ensuring the accuracy, reproducibility, and validity of experimental results.

While specific, peer-reviewed stability studies on 6-dimethylamino-2-methylthiopurine are not extensively available in public literature, this guide synthesizes information from studies on closely related thiopurine analogs, general principles of chemical stability, and safety data for similar compounds. The information herein provides a robust framework for handling, storing, and troubleshooting issues related to the stability of 6-dimethylamino-2-methylthiopurine.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 6-dimethylamino-2-methylthiopurine.

Q1: What are the recommended storage conditions for solid 6-dimethylamino-2-methylthiopurine?

A1: As a solid, 6-dimethylamino-2-methylthiopurine should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term storage, refrigeration is recommended.[2] It is also advisable to protect the solid compound from light.

Q2: How should I prepare stock solutions of 6-dimethylamino-2-methylthiopurine? Which solvents are appropriate?

A2: Stock solutions can be prepared by dissolving the solid compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used for similar purine analogs.[3] It is crucial to use anhydrous-grade solvents, as residual water can promote hydrolysis over time. After dissolving, it is good practice to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q3: What is the stability of 6-dimethylamino-2-methylthiopurine in solution, and at what temperatures should I store my stock solutions?

A3: Direct stability data for 6-dimethylamino-2-methylthiopurine in solution is limited. However, based on studies of its structural analogs, such as 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP), long-term storage at low temperatures is critical.[4][5][6]

  • Short-term (up to 4 hours): Solutions of related thiopurine metabolites have shown stability at room temperature (25°C) and 4°C.[4][5][6]

  • Long-term (days to months): For long-term storage, -70°C or -80°C is highly recommended.[4][5][6] Storage at -20°C may result in significant degradation over several months for some thiopurine analogs.[4][5][6]

Q4: Is 6-dimethylamino-2-methylthiopurine sensitive to light?

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, 6-dimethylamino-2-methylthiopurine is susceptible to two primary degradation pathways:

  • Oxidation: The 2-methylthio group (-S-CH₃) is prone to oxidation. This can occur in the presence of atmospheric oxygen or oxidizing agents, leading to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone.

  • Hydrolysis: The 6-dimethylamino group can be susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the replacement of the dimethylamino group with a hydroxyl group, forming a xanthine-like derivative. The purine ring itself can also be subject to hydrolytic cleavage under harsh conditions.

Troubleshooting Guide

This section provides solutions to common problems that may arise during the use of 6-dimethylamino-2-methylthiopurine, likely stemming from stability issues.

Problem: I am observing unexpected peaks in my analytical chromatogram (HPLC, LC-MS) that were not present when the solution was freshly prepared.

  • Probable Cause: This is a classic sign of compound degradation. The new peaks likely correspond to one or more degradation products.

  • Solution:

    • Confirm Degradation: Analyze a freshly prepared solution of 6-dimethylamino-2-methylthiopurine to confirm the retention time of the parent compound and the absence of the new peaks.

    • Investigate the Cause:

      • Storage Conditions: Were the solutions stored at the recommended temperature and protected from light?

      • Solvent Quality: Was the solvent of high purity (anhydrous)?

      • Handling: Were solutions left at room temperature for extended periods?

    • Remediation: Discard the old solution and prepare a fresh stock. For ongoing experiments, prepare smaller, single-use aliquots from a concentrated stock stored at -80°C to minimize freeze-thaw cycles and exposure to ambient conditions.

Problem: The biological or chemical activity of my compound seems to have decreased over time, leading to inconsistent experimental results.

  • Probable Cause: A decrease in potency is a direct consequence of the degradation of the active parent compound into inactive or less active degradation products.

  • Solution:

    • Re-quantify Your Stock: If possible, use an analytical method (e.g., HPLC-UV with a standard curve) to determine the current concentration of the active compound in your stock solution.

    • Prepare Fresh Solutions: The most reliable approach is to prepare a fresh stock solution from the solid compound.

    • Implement Strict Storage Protocols: Adhere to the recommended storage conditions (-80°C for long-term, protection from light, use of anhydrous solvents) to prevent future degradation.

Problem: I am experiencing poor reproducibility in my assays.

  • Probable Cause: Inconsistent sample stability can be a major contributor to poor reproducibility. If the extent of degradation varies between aliquots or experiments due to differences in handling (e.g., time spent at room temperature, number of freeze-thaw cycles), the effective concentration of the active compound will also vary.

  • Solution:

    • Standardize Handling Procedures: Create and follow a strict standard operating procedure (SOP) for the preparation, storage, and handling of 6-dimethylamino-2-methylthiopurine solutions.

    • Aliquot Your Stock: Prepare single-use aliquots to avoid repeated freeze-thaw cycles of the main stock solution.

    • Minimize Time at Room Temperature: When preparing for an experiment, thaw aliquots on ice and use them promptly. Avoid leaving solutions on the benchtop for extended periods.

Data on Analog Stability and Potential Degradation

The following table summarizes stability data for related thiopurine metabolites, which can serve as a guide for 6-dimethylamino-2-methylthiopurine.

Storage ConditionCompoundMatrix/SolventDurationStabilityReference
Room Temp (25°C) 6-TGN & 6-MMPNPreprocessed RBCs4 hoursStable[4][5][6]
Refrigerated (4°C) 6-TGN & 6-MMPNPreprocessed RBCs4 hoursStable[4][5][6]
Refrigerated (4°C) 6-TGNWhole Blood4 days~20% decrease[4][5][6]
Frozen (-20°C) 6-TGNPreprocessed RBCs180 days~30% decrease[4][5][6]
Frozen (-70°C) 6-TGN & 6-MMPNPreprocessed RBCs6 monthsStable[4][5][6]
Freeze-Thaw Cycles 6-TGN & 6-MMPNPreprocessed RBCs3 cycles at -70°CStable (<5% decrease)[5]

Potential Degradation Pathways Diagram

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) parent 6-Dimethylamino-2-methylthiopurine sulfoxide Sulfoxide Derivative parent->sulfoxide + [O] xanthine Xanthine-like Derivative parent->xanthine + H₂O - (CH₃)₂NH sulfone Sulfone Derivative sulfoxide->sulfone + [O]

Caption: Potential degradation pathways for 6-dimethylamino-2-methylthiopurine.

Experimental Protocols

To ensure the integrity of your experimental results, you can perform your own stability studies. Below are protocols for a forced degradation study and a stock solution stability assessment.

Protocol 1: Forced Degradation Study

This study exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways.

G cluster_conditions Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation photolysis Photolysis (UV/Vis light, RT) start->photolysis thermal Thermal Stress (60°C, protected from light) start->thermal analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by LC-MS/MS or HPLC-UV acid->analysis base->analysis oxidation->analysis photolysis->analysis thermal->analysis

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of 6-dimethylamino-2-methylthiopurine in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Photolytic Degradation: Expose a solution in a clear vial to direct UV and/or visible light. Keep a control sample wrapped in foil at the same temperature.

    • Thermal Degradation: Incubate a stock solution at 60°C, protected from light.

  • Time Points: Take aliquots from each condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a suitable stability-indicating method, such as LC-MS/MS or HPLC-UV, to determine the percentage of the parent compound remaining and to identify the relative abundance of any degradation products.

Protocol 2: Stock Solution Stability Assessment

This protocol assesses the stability of your stock solutions under your specific laboratory storage conditions.

Methodology:

  • Preparation: Prepare a stock solution of 6-dimethylamino-2-methylthiopurine in your chosen solvent (e.g., DMSO) at a typical working concentration.

  • Aliquoting and Storage:

    • Dispense the solution into multiple single-use aliquots in appropriate vials (e.g., amber glass).

    • Store the aliquots under different conditions you wish to test (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Time Points: At regular intervals (e.g., Day 0, Day 1, Day 7, Day 30, Day 90), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the samples using a validated analytical method (e.g., HPLC-UV). Compare the peak area of the parent compound at each time point to the Day 0 sample to determine the percentage of compound remaining.

References
  • Yoo, I-Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(3), 255-260. Available from: [Link]

  • Yoo, I-Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. ResearchGate. Available from: [Link]

  • Karim, M. A., et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Journal of AOAC INTERNATIONAL, 106(4), 854-865. Available from: [Link]

  • Yoo, I-Y., et al. (2018). Evaluation of stability of thiopurine metabolites using a validated LC-MS/MS method. Annals of Laboratory Medicine, 38(3), 255-260. Available from: [Link]

  • de Graaf, W., et al. (2010). Limited Stability of Thiopurine Metabolites in Blood Samples: Relevant in Research and Clinical Practise. Therapeutic Drug Monitoring, 32(3), 346-352. Available from: [Link]

  • Yoo, I-Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. PubMed. Available from: [Link]

  • Pise, N. P., et al. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. Medical Sciences Forum, 14(1), 22. Available from: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. Available from: [Link]

  • Ravel, P., et al. (2022). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. Metabolites, 12(10), 949. Available from: [Link]

  • Leszczynski, J., et al. (2019). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 24(16), 2933. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Dimethylamino-2-methylthio-purine

Welcome to the technical support center for the synthesis and optimization of Purine, 6-dimethylamino-2-methylthio-. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of Purine, 6-dimethylamino-2-methylthio-. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing field-tested insights to help you troubleshoot common issues and maximize your yield and purity.

Part 1: The Synthetic Strategy & Core Protocol

The synthesis of 6-dimethylamino-2-methylthio-purine is most reliably achieved via a nucleophilic aromatic substitution (SNAr) reaction. The strategy involves the sequential displacement of two leaving groups, typically halides, from a purine scaffold. The key to a high-yield synthesis is controlling the regioselectivity and ensuring each step proceeds to completion.

The most common and efficient pathway begins with 2,6-dichloropurine. The chlorine atom at the C2 position is less reactive than the one at C6, allowing for selective initial substitution with a thiolate, followed by displacement of the C6 chlorine with dimethylamine.

Visualizing the Synthetic Pathway

G start 2,6-Dichloropurine reagent1 1. Sodium thiomethoxide (NaSMe) 2. Methyl Iodide (MeI) inter 6-Chloro-2-(methylthio)purine reagent2 Dimethylamine (HNMe₂) final 6-(Dimethylamino)-2-(methylthio)purine reagent1->inter Step 1: Thiolation & S-Methylation reagent2->final Step 2: Amination

Caption: Synthetic route from 2,6-Dichloropurine.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks (IPCs) to ensure success at each stage.

Step 1: Synthesis of 6-Chloro-2-(methylthio)purine

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropurine (1.0 eq) in a suitable alcohol solvent, such as ethanol or isopropanol (10-15 mL per gram of starting material).

  • Reagent Addition: Add sodium thiomethoxide (1.1 eq) portion-wise at room temperature. The exotherm is typically mild, but for larger scales, cooling in an ice bath is recommended.

  • Reaction Monitoring (IPC 1): Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like Dichloromethane:Methanol (95:5). The starting material (2,6-dichloropurine) will have a different Rf value than the mono-substituted intermediate. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, neutralize the reaction mixture with a mild acid like acetic acid. Reduce the solvent volume under vacuum. The product often precipitates and can be collected by filtration. Wash the solid with cold water and dry under vacuum. This intermediate is often pure enough for the next step.

Step 2: Synthesis of 6-(Dimethylamino)-2-(methylthio)purine

  • Setup: Suspend the 6-chloro-2-(methylthio)purine (1.0 eq) from Step 1 in ethanol in a pressure-rated vessel.

  • Reagent Addition: Add an excess of dimethylamine (typically a 2.0 M solution in THF or ethanol, 3-4 eq). The use of a base like triethylamine (1.5 eq) is also recommended to scavenge the HCl generated during the reaction.[1]

  • Reaction Conditions: Seal the vessel and heat to 80-100 °C. The reaction must be heated to overcome the activation energy for the second substitution.

  • Reaction Monitoring (IPC 2): Monitor the reaction by TLC (e.g., Dichloromethane:Methanol 9:1). The disappearance of the starting material spot indicates completion, which usually occurs within 6-12 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature. Remove the solvent in vacuo. The resulting crude residue can be purified by flash column chromatography on silica gel using a gradient elution (e.g., starting with pure dichloromethane and gradually increasing the polarity with methanol). Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Visualizing the Troubleshooting Workflow

G problem Problem Observed: Low Final Yield ipc1 Check TLC of Step 1: Is 2,6-dichloropurine fully consumed? problem->ipc1 In-Process Analysis ipc2 Check TLC of Step 2: Is 6-chloro-2-(methylthio)purine fully consumed? ipc1->ipc2 Yes sol1 Solution: - Increase NaSMe to 1.2 eq - Extend reaction time - Check NaSMe quality ipc1->sol1 No purification Analyze Crude vs. Pure: Significant mass loss during purification? ipc2->purification Yes sol2 Solution: - Increase reaction temp to 100°C - Use 4 eq of HNMe₂ - Ensure vessel is sealed ipc2->sol2 No sol3 Solution: - Use finer silica mesh - Optimize solvent gradient - Check for product solubility in aqueous workup layers purification->sol3 Yes

Caption: Diagnostic workflow for troubleshooting low yield.

Frequently Asked Questions (Q&A)

Q1: My overall yield is consistently below 50%. What is the most common cause?

A1: The most frequent culprit for low yield is an incomplete reaction in Step 2 (amination). The C6-Cl bond on the 6-chloro-2-(methylthio)purine intermediate is less reactive than in the parent 2,6-dichloropurine. This step requires heat and an excess of the nucleophile to be driven to completion.

  • Causality: The electron-donating nature of the methylthio group at C2 slightly deactivates the purine ring towards further nucleophilic attack, increasing the activation energy for the displacement of the C6 chlorine.

  • Troubleshooting Steps:

    • Temperature: Ensure your reaction temperature is consistently at or above 80 °C. For stubborn reactions, increasing to 100-110 °C can be effective, but ensure you are using a properly sealed pressure vessel.

    • Reagent Excess: Increase the equivalents of dimethylamine from 3 eq to 4 or even 5 eq.

    • Reaction Time: Extend the reaction time to 24 hours and monitor by TLC until no further change is observed.

Q2: I am seeing multiple spots on my TLC plate after Step 1. What are these byproducts?

A2: The primary byproduct in Step 1 is typically the result of disubstitution, forming 2,6-bis(methylthio)purine. This occurs if an excess of sodium thiomethoxide is used or if the reaction temperature is too high.

  • Causality: While C6 is more reactive, high concentrations of the potent nucleophile (thiomethoxide) or increased thermal energy can overcome the selectivity, leading to a secondary reaction at the C2 position.

  • Troubleshooting Steps:

    • Stoichiometry: Use no more than 1.1 equivalents of sodium thiomethoxide.

    • Temperature Control: Add the reagent at room temperature or below (0 °C) to control the reaction rate and improve selectivity.

    • Purification: If the byproduct forms, it must be removed chromatographically before proceeding to Step 2, as it will not react with dimethylamine and will contaminate your final product.

Q3: The final purification by column chromatography is difficult, and my product co-elutes with an impurity. How can I improve separation?

A3: Co-elution often occurs with the starting material from Step 2 (6-chloro-2-(methylthio)purine) if the reaction was incomplete. These two compounds have similar polarities.

  • Causality: The replacement of a chlorine atom with a dimethylamino group results in a modest change in polarity, which can make chromatographic separation challenging.

  • Troubleshooting Steps:

    • Drive the Reaction: The best solution is to ensure Step 2 goes to completion (see Q1). A clean crude product is easier to purify.

    • Modify Mobile Phase: Instead of a standard Dichloromethane/Methanol gradient, try adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase. This can sharpen the peaks of amine-containing compounds and improve resolution on silica gel.

    • Alternative Sorbent: If silica gel fails, consider using alumina (neutral or basic) for your chromatography, which can offer different selectivity for purine derivatives.

Q4: How do I confirm the identity and purity of my final product?

A4: A combination of spectroscopic methods is required for unambiguous structure confirmation and purity assessment.

  • 1H NMR: You should expect to see distinct singlets for the two purine protons (C8-H and sometimes an N-H), a singlet for the S-CH3 group (around 2.5-2.7 ppm), and a singlet for the N(CH3)2 group (around 3.2-3.5 ppm). Integration of these peaks should correspond to a 1:3:6 proton ratio.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a strong signal for the protonated molecule [M+H]+.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector (monitoring at ~280-300 nm) is the gold standard for determining purity. A pure sample should exhibit a single major peak.

Technique Expected Result for 6-(Dimethylamino)-2-(methylthio)purine
1H NMR S-CH₃: ~2.6 ppm (s, 3H); N-(CH₃)₂: ~3.4 ppm (s, 6H); C8-H: ~7.8 ppm (s, 1H); N9-H: ~13.0 ppm (br s, 1H)
13C NMR S-CH₃: ~15 ppm; N-(CH₃)₂: ~40 ppm; Purine Carbons: ~120-165 ppm
MS (ESI+) [M+H]+ corresponding to the calculated exact mass.
HPLC Purity >95% (as a single peak)

References

  • Aleksandrova, E. V. (2004). Methods for the Synthesis of 6-Thiopurines. ChemInform, 35(50). [Link]

  • Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO. [Link]

  • Elion, G. B., & Hitchings, G. H. (1957). Method of making 6-mercaptopurine. U.S.
  • Vijay Kumar, P., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 225-231. [Link]

  • Ufimtsev, A. V., et al. (2020). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 25(23), 5727. [Link]

Sources

Optimization

Technical Support Center: LC-MS Troubleshooting for 6-Dimethylamino-2-methylthiopurine

Welcome to the Advanced LC-MS Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate background noise when analyzing 6-dimethylamino-2-methylthiopu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate background noise when analyzing 6-dimethylamino-2-methylthiopurine .

This specific purine derivative presents unique analytical challenges. Its highly basic 6-dimethylamino group ensures excellent ionization efficiency in positive Electrospray Ionization (ESI) mode ( [M+H]+ ), but this also makes it exquisitely sensitive to competing basic contaminants in the mobile phase. Furthermore, its 2-methylthio moiety has a strong affinity for active metal sites in the LC flow path, frequently leading to severe carryover and elevated baselines.

The following troubleshooting guide is built on self-validating protocols. We will not just treat the symptoms; we will isolate the root causes of your background noise through controlled, causal diagnostics.

Part 1: Diagnostic Workflows (The "Why" and "How")

FAQ 1: How do I determine if the high background noise is coming from my sample matrix, solvents, or the MS source?

Causality & Logic: Background noise in LC-MS is not a monolith. It is either continuous (chemical noise from mobile phases, gases, or source contamination) or episodic (co-eluting matrix components or system carryover). Because 6-dimethylamino-2-methylthiopurine ionizes so efficiently, even trace amounts of continuous contaminants (like PEG or amine-containing buffers) can saturate the detector or cause ion suppression.

Diagnostic Action: We use a systematic isolation approach. First, run a gradient without an injection (a true blank run). If the noise is constant across the chromatogram, the contamination is continuous. If the noise spikes at specific retention times, it is chromatographic. Establishing dedicated solvent bottles and avoiding detergents is the first line of defense against continuous chemical noise [1].

G Start Observe High Background Noise in TIC Q1 Is the noise constant across the gradient? Start->Q1 ConstYes Continuous Noise (Solvents, Gas, Source) Q1->ConstYes Yes ConstNo Episodic Noise (Peaks present) Q1->ConstNo No SourceCheck Bypass Column: Direct Infusion ConstYes->SourceCheck GhostPeaks Are peaks at specific RTs? ConstNo->GhostPeaks Isolates Clean Source or Replace Solvents SourceCheck->Isolates Carryover System Carryover or Column Bleed GhostPeaks->Carryover Blank Inj. Matrix Matrix Interference or Ghost Peaks GhostPeaks->Matrix Sample Inj.

LC-MS Background Noise Diagnostic Decision Tree.

FAQ 2: Why am I seeing severe carryover and an elevated baseline specifically at the retention time of 6-dimethylamino-2-methylthiopurine?

Causality & Logic: The methylthio group in your analyte has a high affinity for active metal sites (such as stainless steel frits, needles, and column hardware). This leads to non-specific binding. When subsequent gradients run, the increasing organic composition slowly desorbs the analyte, creating a continuously elevated baseline or "ghost peaks." Remediation: You must passivate the LC system and employ a highly organic wash solvent containing a competitor or a weak acid to disrupt the sulfur-metal interactions. Rigorous washing protocols are mandatory to prevent carryover and ion suppression when working with thiopurine metabolites [2].

Part 2: Step-by-Step Remediation Protocols

Protocol A: Overnight MS "Steam Cleaning" for Source Decontamination

Self-Validating Logic: Over time, non-volatile salts and analyte residues bake onto the ESI corona needle, vaporizer, and ion transfer tube, disrupting the Taylor cone formation and causing high baseline noise. By using a high-flow, high-temperature aqueous/organic mix, we hydrolyze and vaporize deposited contaminants without venting the instrument. Bypassing the analytical column ensures we do not strip stationary phase into the MS.

  • Column Bypass: Remove the analytical C18 column and replace it with a zero-dead-volume union.

  • Mobile Phase Setup: Prepare a fresh mixture of 50:50 LC-MS grade Water:Methanol with 0.1% Formic Acid. (The acid ensures protonation and solubility of basic purine residues).

  • Parameter Configuration:

    • Set LC flow rate to 0.5 mL/min.

    • Set MS drying gas temperature to 350°C (or 400°C for APCI vaporizers).

    • Set nebulizer pressure to 60 psi and drying gas flow to 13 L/min.

  • Execution: Direct the LC flow into the MS source and run overnight (8-12 hours).

  • Validation: The following morning, restore normal flow and temperature. Monitor the Total Ion Chromatogram (TIC). A clean system should exhibit a TIC background of <200,000 counts under standard conditions [3].

Protocol B: Mitigating Metal-Adsorption and Carryover

Self-Validating Logic: To prevent the methylthio group from sticking to the injector, we must alter the chemical environment of the wash phase to favor solubility over surface adsorption.

  • Needle Wash Optimization: Replace the standard needle wash with a strong, multi-solvent wash: 40:40:20 Methanol:Acetonitrile:Water + 0.5% Formic Acid + 0.1% DMSO. (DMSO acts as a strong solvent for methylthio-purines and competitively disrupts metal binding).

  • Gradient Modification: Extend the high-organic wash phase of your gradient by at least 1.5 minutes at 95% Acetonitrile to ensure complete elution of hydrophobic purine derivatives.

  • System Passivation: Flush the system (column bypassed) with 0.5% phosphoric acid in water for 30 minutes, followed by LC-MS grade water for 1 hour to passivate active metal sites.

  • Validation: Inject a blank solvent immediately after your highest calibration standard. The Signal-to-Noise (S/N) ratio at the analyte's retention time must be < 3.

G Detect Detect Carryover Wash Optimize Strong Needle Wash Detect->Wash Gradient Extend High-Organic Gradient Hold Wash->Gradient Passivate Passivate LC Hardware Gradient->Passivate Validate Run Blank: S/N < 3 Passivate->Validate

Workflow for mitigating thiopurine carryover in LC-MS systems.

Part 3: Quantitative Troubleshooting Data

To effectively troubleshoot, you must identify the exact m/z of the background noise. Below is a diagnostic table of common contaminants that interfere with purine analysis in positive ESI mode, allowing you to trace the noise back to its source.

Contaminant m/z ( [M+H]+ )Adduct / IdentitySource / Root CauseRemediation Strategy
149.0 Phthalate fragmentPlasticizers from tubing, plastic solvent bottles, or low-grade water.Use dedicated glass solvent bottles; avoid all detergents [1].
284.3 Stearic AcidBiological matrix effect (lipids) or soap residue.Improve sample prep (SPE/LLE); flush system with Isopropanol.
44.0 (repeating)PEG (Polyethylene Glycol)Surfactants, low-grade solvents, or vial septa bleed.Use LC-MS grade solvents; switch to PTFE-lined septa.
536.0, 610.0 Vaporizer InsulatorBroken or degrading APCI/ESI vaporizer insulator [3].Bake out vaporizer assembly at 450°C or replace parts.
Analyte m/z + 16 Oxidation ProductOxidation of the methylthio group on the purine ring.Prepare fresh samples; add antioxidants; lower source temp.

References

  • Ray, A. "Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS." LCGC International, August 2018.[Link]

  • Lee, S. Y., et al. "Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method." Annals of Laboratory Medicine, 2018.[Link]

  • Agilent Technologies. "Tips to Improve Signal-to-Noise Checkout." Agilent Support Knowledge Base.[Link]

Sources

Troubleshooting

Technical Support Center: 6-Dimethylamino-2-methylthiopurine Isolation &amp; Purification

Welcome to the Advanced Technical Support Center for purine derivative synthesis. This guide is specifically engineered for researchers and drug development professionals working with 6-dimethylamino-2-methylthiopurine (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for purine derivative synthesis. This guide is specifically engineered for researchers and drug development professionals working with 6-dimethylamino-2-methylthiopurine (Molecular Formula: C8H11N5S, MW: 209.27 g/mol )[1].

Working with di-substituted purines requires precise manipulation of solvent polarity and thermal gradients. The presence of both a lipophilic N6-dimethyl group and an oxidation-sensitive 2-methylthio group dictates a highly specific approach to chromatography and crystallization.

I. Process Architecture & Self-Validating Workflow

The following diagram illustrates the critical path for isolating 6-dimethylamino-2-methylthiopurine from a crude reaction matrix. The workflow is designed as a closed-loop, self-validating system where analytical checkpoints dictate the progression of the physical purification.

PurineWorkflow A Crude Reaction Matrix (Amination / Substitution) B Liquid-Liquid Extraction (EtOAc / Aqueous H2O) A->B C Flash Chromatography (DCM:MeOH Gradient) B->C D TLC & LC-MS Validation (Self-Validating Checkpoint) C->D D->C Co-elution Detected E Recrystallization (Hot Ethanol or EtOAc/Hexane) D->E Purity >90% F Pure Crystalline Product (6-Dimethylamino-2-methylthiopurine) E->F

Caption: Workflow for the purification and self-validation of 6-dimethylamino-2-methylthiopurine.

II. Interactive Troubleshooting & FAQs

Q1: During recrystallization, my product "oils out" into a gummy residue instead of forming distinct crystals. How do I fix this? Causality & Solution: Oiling out occurs when the compound precipitates above its melting point in the chosen solvent, or when highly polar impurities disrupt the uniform formation of the crystal lattice. Actionable Fix: Switch from a single-solvent system to a binary system (e.g., Ethyl Acetate / Hexanes). Dissolve the crude gummy residue in a minimal volume of boiling Ethyl Acetate. Remove from heat and add Hexanes dropwise only until slight, persistent turbidity is observed. Allow the flask to cool to room temperature extremely slowly (insulate the flask if necessary) before moving it to an ice bath[2].

Q2: How do I separate the N6,N6-dimethylated product from unreacted mono-methylated or primary amine precursors during column chromatography? Causality & Solution: The addition of the N6,N6-dimethyl group removes a critical hydrogen bond donor present in the precursor molecules. This significantly decreases the molecule's overall polarity. On normal-phase silica gel, your target 6-dimethylamino-2-methylthiopurine will elute faster (higher Rf) than 6-methylamino or 6-amino derivatives. Actionable Fix: Utilize a Dichloromethane (DCM) to Methanol (MeOH) gradient. Start at 100% DCM to elute highly lipophilic byproducts, then slowly step the gradient to 98:2 and finally 95:5 DCM:MeOH to cleanly elute the target compound.

Q3: My isolated yield is low, and LC-MS shows an M+16 peak. What went wrong? Causality & Solution: The 2-methylthio group is highly susceptible to oxidation, forming a sulfoxide (+16 Da) or sulfone (+32 Da). This usually happens during workup if peroxide-forming solvents (like old Diethyl Ether or THF) are used, or if the compound is exposed to prolonged atmospheric oxygen under basic conditions[3]. Actionable Fix: Strictly use fresh, peroxide-free Ethyl Acetate for extractions. Degas your chromatography solvents with nitrogen if you suspect environmental oxidation, and store the final purified compound under an inert argon atmosphere.

III. Standard Operating Procedure (SOP): Purification & Recrystallization

This protocol is engineered to be a self-validating system; you must not proceed to the next phase without passing the analytical checkpoint.

Phase 1: Matrix Preparation & Extraction
  • Quench: Quench the crude amination reaction mixture with cold distilled water.

  • Partition: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Rationale: The N6-dimethyl group provides sufficient lipophilicity for the purine to partition into the organic layer, leaving inorganic salts and highly polar impurities in the aqueous phase.

  • Wash & Dry: Wash the combined organic layers with saturated NaCl (brine) to remove trace water. Dry over anhydrous Sodium Sulfate (Na2SO4). Rationale: Avoid Magnesium Sulfate (MgSO4), as it can act as a mild Lewis acid and coordinate with the nitrogen-rich purine ring, causing yield loss.

  • Concentrate: Evaporate the solvent under reduced pressure to yield the crude solid.

Phase 2: Chromatographic Isolation
  • Load: Dry-load the crude solid onto silica gel to prevent band broadening.

  • Elute: Run flash chromatography using a gradient of DCM to MeOH (100:0 → 95:5).

  • Self-Validation Checkpoint: Spot fractions on a Silica TLC plate. Visualize under UV light at 254 nm. The purine conjugated system acts as a strong chromophore. Pool only the fractions containing the highest running major UV-active spot (the N6-dimethylated product).

  • Concentrate: Evaporate the pooled fractions to yield a semi-pure solid (>90% purity).

Phase 3: Recrystallization
  • Dissolution: Suspend the semi-pure solid in a minimal volume of absolute Ethanol (approx. 5-10 mL per gram of crude)[3][4].

  • Thermal Gradient: Heat the suspension to reflux (78 °C) until complete dissolution occurs. Rationale: Thermal energy overcomes the intermolecular hydrogen bonding and pi-pi stacking of the purine rings.

  • Lattice Formation: Remove from heat and allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath for 1 hour. Rationale: Slow cooling ensures the uniform crystal lattice selectively excludes impurities that do not fit the specific spatial arrangement of the N6-dimethyl and 2-methylthio substituents.

  • Harvest: Filter the crystals via vacuum filtration, wash with ice-cold Ethanol, and dry under high vacuum.

  • Final Validation: Confirm purity via melting point analysis (expect a sharp melting range) and LC-MS (Target m/z: 210.1 [M+H]+)[1].

IV. Quantitative Data Matrix

Parameter / PropertyValue / SpecificationMechanistic Rationale
Chemical Formula C8H11N5STarget validation parameter for mass spectrometry[1].
Molecular Weight 209.27 g/mol Expected [M+H]+ is 210.1 m/z in positive ion mode LC-MS[1].
Primary Eluent System DCM : MeOH (98:2 to 95:5)N6-dimethylation reduces H-bonding capacity; elutes faster than primary amine precursors.
Recrystallization Solvent Absolute EthanolProvides an optimal thermal solubility differential (steep solubility curve) for substituted purines[3][4].
TLC Detection Wavelength UV 254 nmThe aromatic purine core provides a strong chromophore for non-destructive, real-time monitoring.
Drying Agent Na2SO4 (Anhydrous)Prevents Lewis acid-base coordination between the purine nitrogens and the drying agent (unlike MgSO4).

V. References

  • NIST WebBook: Purine, 6-dimethylamino-2-methylthio-. National Institute of Standards and Technology. Available at: [Link][1]

  • Carell Group, LMU München (2010): Synthese natürlicher und isotopenmarkierten tRNA nucleosides and their mass spectrometric quantification. Ludwig-Maximilians-Universität München. Available at: [Link]

  • US Patent 2844576A (1958): Preparation of purines. Google Patents. Available at:[2]

  • Cancer Research (1959): Synthesis and Tumor-inhibitory Properties of 2-Methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines. AACR Journals. Available at: [Link][4]

  • Journal of Organic Chemistry (1960): Potential Purine Antagonists. XVII. Synthesis of Some 2-Methyl- and 2-Methylthio-6,8-Disubstituted Purines. ACS Publications. Available at:[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 6-Dimethylamino-2-methylthiopurine in Aqueous Media

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries from researchers regarding the sudden precipitation or crystallization of highly substituted purine derivatives in cell...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries from researchers regarding the sudden precipitation or crystallization of highly substituted purine derivatives in cell culture media. 6-dimethylamino-2-methylthiopurine is a notoriously hydrophobic compound. This guide provides field-proven methodologies, root-cause analyses, and step-by-step protocols to ensure stable, crystal-free delivery of this compound in your biological assays.

Diagnostic Q&A: Understanding the Root Cause

Q: Why does 6-dimethylamino-2-methylthiopurine instantly turn my culture media cloudy when diluted from a stock solution? A: This phenomenon is driven by a thermodynamic event known as "solvent shock." The core purine scaffold of this compound is modified with a bulky dimethylamino group at the C6 position and a methylthio group at the C2 position. These specific substitutions abolish critical hydrogen-bond donors on the purine ring and drastically increase the molecule's lipophilicity (LogP)[1].

When you pipette a highly concentrated DMSO stock (e.g., 50 mM)[2] directly into aqueous media, the DMSO solvent rapidly diffuses into the bulk water. The hydrophobic purine molecules are left behind in a localized microenvironment where their concentration vastly exceeds their thermodynamic aqueous solubility limit. This creates a state of extreme supersaturation, overcoming the activation energy for nucleation, and leading to rapid precipitation[1].

Q: Does adjusting the pH of my culture media help prevent this crystallization? A: No, pH adjustment is largely ineffective for this specific derivative. While unsubstituted purines possess ionizable protons (with pKa values allowing for salt formation at high or low pH), the 6-dimethylamino and 2-methylthio substitutions remove these ionizable sites. Consequently, the molecule remains uncharged and highly hydrophobic across the physiological pH range (pH 6.5–8.0). Solubilization must rely on supramolecular carriers or co-solvents rather than pH manipulation.

Visualizing the Problem and Solution

G Stock DMSO Stock (50 mM) Direct Direct Dilution (Aqueous Media) Stock->Direct Solvent Shock Carrier Pre-mix with HP-β-CD Stock->Carrier Carrier Method Nucleation Supersaturation & Nucleation Direct->Nucleation Crystals Crystallization (Precipitate) Nucleation->Crystals Complex Inclusion Complex Formation Carrier->Complex Stable Stable Aqueous Solution Complex->Stable

Mechanism of solvent shock-induced crystallization versus carrier-mediated stabilization.

Troubleshooting Protocols: Step-by-Step Solutions

To overcome the thermodynamic barrier of aqueous solubility, we must physically shield the hydrophobic moieties of the purine. We recommend the following self-validating protocols.

Protocol A: Carrier-Mediated Solubilization via Cyclodextrin (Recommended)

Cyclodextrins (CDs) are cyclic oligosaccharides featuring a hydrophobic central cavity and a hydrophilic outer surface. They form non-covalent inclusion complexes with hydrophobic purines, drastically enhancing their aqueous stability without altering the drug's covalent structure[3].

  • Prepare Carrier: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS or basal media to create a 20% (w/v) solution. Filter sterilize through a 0.22 µm membrane.

  • Thaw Stock: Thaw your 50 mM DMSO stock of 6-dimethylamino-2-methylthiopurine to room temperature. Inspect visually to ensure no pre-existing crystals are present.

  • Dropwise Complexation (Critical): In a sterile microcentrifuge tube, add the DMSO stock dropwise into the 20% HP-β-CD solution at a 1:10 ratio (e.g., 10 µL DMSO stock into 90 µL HP-β-CD). Do not add the CD solution to the DMSO; the order of addition dictates the kinetics of complexation. Vortex continuously during addition.

  • Energy Input: Sonicate the mixture in a water bath at 25°C for 5 minutes to provide the kinetic energy required for complete inclusion complex formation[4].

  • Final Dilution: Dilute this intermediate complex into your final warmed (37°C) culture media to reach the desired working concentration.

  • Validation Checkpoint: Before applying the media to your cells, measure the absorbance of an aliquot at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates light scattering from micro-precipitates (failed complexation). A successful, self-validated inclusion complex will read < 0.01 (optically clear).

Protocol B: Co-Solvent and Surfactant Step-Down

If cyclodextrins interfere with your specific downstream assay, a surfactant-based micellar dispersion can be utilized.

  • Primary Dilution: Mix your 50 mM DMSO stock 1:1 with PEG-400 to reduce the dielectric constant gradient.

  • Surfactant Addition: Add Tween-80 to achieve a final concentration of 1% (v/v) in the intermediate mixture. Vortex vigorously for 60 seconds.

  • Thermal Equilibration: Warm your final culture media to 37°C.

  • Injection: Slowly inject the intermediate mixture into the warmed media under constant, rapid agitation.

  • Validation Checkpoint: Centrifuge an aliquot of the final media at 10,000 x g for 5 minutes. Check the bottom of the tube for a microscopic white pellet. If a pellet forms, the surfactant ratio must be increased.

Protocol Visualization

Workflow Step1 1. Thaw DMSO Stock to Room Temp Step2 2. Prepare 20% HP-β-CD in Sterile PBS Step1->Step2 Step3 3. Dropwise Addition with Continuous Vortexing Step2->Step3 Step4 4. Sonicate Bath (5 mins, 25°C) Step3->Step4 Step5 5. Dilute Complex into Final Culture Media Step4->Step5

Step-by-step workflow for preparing stable media using cyclodextrin complexation.

Quantitative Data: Solubilization Strategies Comparison

Solubilization StrategyCarrier / Co-SolventMax Stable ConcentrationBiocompatibility / Toxicity RiskOptical Clarity (OD600)
Direct Dilution (Control) 100% DMSO< 10 µMHigh (due to local DMSO toxicity)> 0.15 (Precipitation)
Carrier-Mediated 20% HP-β-CD> 500 µMLow (Inert oligosaccharide)< 0.01 (Clear)
Micellar Dispersion 1% Tween-80 + PEG~ 100 µMModerate (Surfactant membrane effects)< 0.05 (Slight scatter)

Advanced FAQs

Q: I see needle-like crystals after 24 hours of incubation, even though the media was initially perfectly clear. What went wrong? A: This is a classic case of delayed nucleation and Ostwald ripening. When directly diluted, the compound likely entered a metastable supersaturated state rather than truly dissolving. Over time, fluctuations in temperature (e.g., moving plates from a cold biosafety cabinet to a warm incubator) or interactions with serum proteins provided the activation energy required for nucleation. Utilizing the HP-β-CD protocol (Protocol A) lowers the thermodynamic activity of the free drug, entirely preventing this delayed supersaturation collapse.

Q: Can I just heat the media to 65°C to dissolve the crystals once they form? A: We strongly advise against this. While heating increases the thermodynamic solubility of hydrophobic compounds temporarily[5], the purine derivative will rapidly re-crystallize as the media cools back to 37°C in the incubator. Furthermore, heating complex biological media can denature essential growth factors, degrade amino acids, and ultimately ruin your cell culture environment.

References

  • OAText - Inclusion complex formation of cyclodextrin with its guest and their applications URL: [Link]

  • MDPI - Cyclodextrins and Their Derivatives as Drug Stability Modifiers URL: [Link]

  • Taylor & Francis - Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal URL:[Link]

  • ACS Publications - Guanosine Monophosphate Induced Solubilization of Folic Acid Leading to Hydrogel Formation for Targeted Delivery of Hydrophilic and Hydrophobic Drugs URL: [Link]

Sources

Troubleshooting

overcoming steric hindrance in 6-dimethylamino-2-methylthiopurine derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming steric hindrance, a common chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming steric hindrance, a common challenge in the synthesis and modification of 6-dimethylamino-2-methylthiopurine derivatives. The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3][4] However, its functionalization can be hampered by spatial constraints. This document is structured in a question-and-answer format to directly address issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)
Q1: I'm experiencing consistently low yields in my coupling reactions with a 6-dimethylamino-2-methylthiopurine core. What are the tell-tale signs of steric hindrance?

A1: Steric hindrance is a spatial phenomenon where the size of substituent groups on a molecule physically obstructs a reactive center, slowing down or preventing a chemical reaction.[5][6] In the context of 6-dimethylamino-2-methylthiopurine derivatives, the bulky dimethylamino group at the C6 position is the primary culprit.

Common signs that steric hindrance is compromising your reaction include:

  • Low or No Product Yield: This is the most obvious indicator. Despite using an excess of reagents and allowing for extended reaction times, the conversion of your starting material is minimal.[5]

  • Incomplete Reactions: Analysis via TLC or LC-MS shows a significant amount of unreacted starting material, even after 24 hours or more.

  • Formation of Side Products: Instead of the desired product, you may observe the formation of byproducts resulting from reactions at less sterically hindered sites (e.g., N7 or N9 alkylation instead of a desired C8 coupling).[7]

  • Requirement for Harsh Reaction Conditions: If the reaction only proceeds at very high temperatures or with extremely high catalyst loading, it suggests a significant activation energy barrier, often due to steric strain in the transition state.[8]

The diagram below illustrates the key steric interaction points on the purine scaffold.

Caption: Key steric clash points on the purine derivative.

Q2: My N-arylation reaction (Buchwald-Hartwig) on the piperidine moiety attached at C6 is failing. How do I troubleshoot this?

A2: This is a classic steric hindrance problem. The 6-dimethylamino group restricts access to the nucleophilic nitrogen of an attached piperidine or similar amine. To overcome this, you must optimize the catalytic system to accommodate bulky substrates.

The choice of palladium catalyst and, more importantly, the phosphine ligand is critical for the success of these transformations.[9][10] For sterically demanding substrates, ligands that are both bulky and electron-rich are required. These properties promote the crucial, often rate-limiting, reductive elimination step of the catalytic cycle.

Troubleshooting Workflow:

  • Ligand Selection: Standard ligands like P(t-Bu)₃ may fail. Switch to more specialized "Buchwald ligands" designed for hindered couplings. XPhos and RuPhos are excellent starting points.[10]

  • Catalyst Precursor: While Pd₂(dba)₃ is common, pre-formed palladium(II) precatalysts that readily form the active Pd(0) species can improve reaction initiation and consistency.

  • Base and Solvent: The choice of base is crucial. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required. The solvent must be anhydrous and high-boiling; toluene and dioxane are standard choices.

  • Temperature: These reactions often require elevated temperatures (100-120 °C) to overcome the activation energy barrier.[11]

The following workflow diagram provides a systematic approach to troubleshooting.

Caption: Troubleshooting workflow for a low-yield N-arylation.

Comparative Data for Catalyst Systems:

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂ / XantphosCs₂CO₃Toluene1001875-90[9]
Pd₂(dba)₃ / XPhosNaOt-BuToluene11012-24>90[11]
(dppf)NiCl₂ / L1 (phosphine)PhMgBrTHF/DioxaneRT2460-70[12]
Q3: I'm getting a mixture of products. How can I leverage kinetic versus thermodynamic control to improve selectivity?

A3: When a reaction can form multiple products, such as alkylation at different nitrogen atoms (N7 vs. N9) or addition at different sites, the product ratio can often be influenced by reaction conditions. This is the principle of kinetic versus thermodynamic control.[13][14][15][16]

  • Kinetic Control: Favors the product that is formed fastest. This product has the lowest activation energy. These conditions are typically achieved at low temperatures with short reaction times .[14][15]

  • Thermodynamic Control: Favors the most stable product. This requires the reaction to be reversible, allowing equilibrium to be established. These conditions are achieved at higher temperatures with longer reaction times .[14][16]

For purine alkylation, the N9-alkylated product is often thermodynamically more stable, while the N7 product might form faster under certain conditions.[7] If you are targeting the kinetic product, it is crucial to run the reaction at a low temperature (e.g., -78 °C to 0 °C) and quench it as soon as the starting material is consumed to prevent equilibration to the more stable thermodynamic product.

G R Reactants TS_K TS_Kinetic R->TS_K ΔG‡ (Kinetic) Low Temp, Short Time TS_T TS_Thermodynamic R->TS_T      ΔG‡ (Thermo)      High Temp, Long Time P_K Kinetic Product (Less Stable) P_T Thermodynamic Product (More Stable) TS_K->P_K TS_T->P_T

Caption: Kinetic vs. Thermodynamic reaction pathways.

Q4: Should I use a protecting group strategy? If so, which one?

A4: Yes, a protecting group strategy is highly effective when dealing with multiple reactive sites, such as the N7 and N9 positions of the purine ring.[17][18] Protecting one of these nitrogens can prevent unwanted side reactions and direct reactivity to the desired position.

The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal (deprotection).

Common Protecting Groups for Purine Nitrogens:

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Features
tert-ButoxycarbonylBocBoc₂O, DMAPAcidic (e.g., TFA)Stable to many coupling conditions; orthogonal to Fmoc.[17]
TritylTrTrityl chloride, BaseMild acidBulky, can direct metallation to other sites.[19][20]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, BaseFluoride source (TBAF) or acidStable to a wide range of conditions.

When to Use a Protecting Group:

  • When performing reactions sensitive to acidic protons on the imidazole ring.

  • To prevent N-alkylation or N-arylation when targeting modifications elsewhere on the purine core.

  • To improve the solubility and handling of the purine substrate.[21]

The use of a bulky protecting group can also introduce beneficial steric effects, directing an incoming reagent to a less hindered position, thereby increasing regioselectivity.[18][22]

Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of a Hindered Aryl Bromide with a 6-Substituted Purine

This protocol provides a robust starting point for coupling a sterically demanding aryl bromide with a purine derivative where steric hindrance is a known issue.

Materials:

  • 6-(Dimethylamino)-2-methylthiopurine derivative (1.0 equiv)

  • Hindered Aryl Bromide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol %)

  • XPhos (4.4 mol %)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the purine derivative, aryl bromide, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[11]

  • Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated purine.[11]

References
  • CuBr Catalyzed C–N cross coupling reaction of purines and diaryliodonium salts to 9-arylpurines. Organic & Biomolecular Chemistry.
  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed.
  • Efficacy of different palladium catalysts for purine coupling reactions. Benchchem.
  • Purine derivatives as potent anticancer agents: a comprehensive review. Taylor & Francis Online.
  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing.
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
  • Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? Journal of Organic Chemistry.
  • Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. ResearchGate.
  • Purine derivatives as potent anticancer agents: a comprehensive review. PubMed.
  • EFFICIENT SYNTHESIS OF 6-SUBSTITUTED PURINE DERIVATIVES USING Pd-CATALYZED CROSS-COUPLING REACTIONS WITH 2. J-STAGE.
  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. MDPI.
  • Synthesis of Purine Derivatives as Scaffolds for a Diversity of Biological Activities. Semantic Scholar.
  • Stereocontrolled Synthesis of Heterocyclic C-Nucleosides. Protecting Group Effect and Molecular Modeling Studies. ACS Publications.
  • Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. Semantic Scholar.
  • Protection of 5′-Hydroxy Functions of Nucleosides. SciSpace.
  • Computational studies of purine derivative using multiforms of human polypeptides 1 as target enzyme for anticancer agents. ResearchGate.
  • Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed.
  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. R Discovery.
  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. SciELO.
  • Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups? ResearchGate.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Thermodynamic and kinetic characterization of ligand binding to the purine riboswitch aptamer domain. PubMed.
  • Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation. Frontiers.
  • [PDF] Computational Estimation of the PKa's of Purines and Related Compounds. Semantic Scholar.
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.
  • Kinetic Control vs. Thermodynamic Control. YouTube.
  • Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations. Benchchem.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. PMC.
  • Protective Groups. Organic Chemistry Portal.
  • Purine and Related Compound Purification Strategies. Teledyne Labs.
  • Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. PMC.
  • Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. Benchchem.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • How to overcome Steric Hindrance? ResearchGate.
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect.
  • An In-depth Technical Guide to the Synthesis and Characterization of 6-Methylthioguanine-d3. Benchchem.
  • Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry.
  • Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate.
  • CN113548990A - Synthetic method of 6-ethylthio-3 hepten-2-one. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 6-Dimethylamino-2-methylthiopurine vs. Standard Purine Analogs

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Rationale The development of purine analogs has historically bifurcate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

The development of purine analogs has historically bifurcated into two distinct pharmacological pathways: antimetabolites that disrupt nucleic acid synthesis, and competitive inhibitors that target the ATP-binding pockets of kinases.

Standard purine analogs, such as 6-Mercaptopurine (6-MP) and Fludarabine , function primarily as antimetabolites. Conversely, 6-Dimethylaminopurine (6-DMAP) is a well-characterized broad-spectrum serine/threonine kinase inhibitor[1]. The experimental derivative 6-Dimethylamino-2-methylthiopurine (6-DMAMTP) represents a rational structural evolution. By introducing a 2-methylthio group to the 6-DMAP scaffold, we fundamentally alter the molecule's steric profile, lipophilicity, and metabolic vulnerability.

This guide objectively compares the efficacy, metabolic stability, and mechanistic divergence of 6-DMAMTP against standard purine analogs, providing actionable experimental protocols and quantitative data to support preclinical decision-making.

Mechanistic Divergence: Antimetabolites vs. Kinase Inhibitors

To understand the comparative efficacy, we must analyze the structure-activity relationship (SAR) dictated by substitutions at the C2 and C6 positions of the purine ring.

  • Standard Thiopurines (e.g., 6-MP): These molecules require intracellular activation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into thioinosine monophosphate (TIMP). They exert their efficacy by incorporating into DNA/RNA and inhibiting de novo purine biosynthesis.

  • 6-DMAP: The bulky N6-dimethyl group prevents standard Watson-Crick base pairing and HGPRT-mediated activation. Instead, 6-DMAP acts as an ATP-competitive inhibitor, driving cells into interphase by inhibiting kinases such as p34cdc2 (MPF) and ribosomal protein S6 kinase[2][3].

  • 6-DMAMTP: The addition of the 2-methylthio group serves a dual purpose. First, it increases the lipophilicity of the molecule, enhancing its affinity for the hydrophobic hinge region of specific kinase ATP-binding pockets. Second, it sterically blocks the C2 position, completely preventing oxidation by molybdoflavoenzymes.

MOA cluster_1 Antimetabolite Pathway cluster_2 Kinase Inhibition Pathway Purines Purine Analogs MP 6-Mercaptopurine (6-MP) Purines->MP DMAP 6-DMAP / 6-DMAMTP Purines->DMAP HPRT HGPRT Activation MP->HPRT TIMP Thio-IMP Formation HPRT->TIMP DNA DNA/RNA Incorporation TIMP->DNA ATP ATP-Competitive Binding DMAP->ATP Kinase Ser/Thr Kinase Inhibition ATP->Kinase Arrest Cell Cycle Arrest Kinase->Arrest

Diagram 1: Mechanistic divergence of purine analogs based on C2 and C6 substitutions.

Metabolic Stability: Overcoming Xanthine Oxidase Degradation

A critical limitation of standard purine analogs like 6-MP is their rapid degradation. 6-MP is oxidized to inactive 6-thiouric acid (6TUA) via a 6-thioxanthine intermediate. This process is driven by three primary enzymes: Aldehyde Oxidase (AO), Xanthine Oxidase (XO), and Xanthine Dehydrogenase (XDH)[4][5].

The 6-DMAMTP Advantage: By occupying the C2 position with a methylthio group, 6-DMAMTP is shielded from XO and XDH-mediated hydroxylation. Furthermore, the N6-dimethylation prevents deamination by adenosine deaminases. This dual-blockade significantly extends the compound's half-life in hepatic models compared to 6-MP.

Metabolism cluster_MP 6-MP Degradation cluster_DMAMTP 6-DMAMTP Stability MP_drug 6-Mercaptopurine XO Xanthine Oxidase (XO/XDH) MP_drug->XO TPMT Thiopurine Methyltransferase MP_drug->TPMT Degradation Rapid Clearance (6-TUA) XO->Degradation TPMT->Degradation DMAMTP_drug 6-DMAMTP Block1 2-Methylthio Blocks XO DMAMTP_drug->Block1 Block2 6-Dimethyl Blocks Deaminases DMAMTP_drug->Block2 Stable Prolonged Hepatic Half-Life Block1->Stable Block2->Stable

Diagram 2: Comparative metabolic degradation pathways of 6-MP vs. 6-DMAMTP.

Quantitative Data Comparison

The following table synthesizes the comparative in vitro efficacy and pharmacokinetic stability of these compounds. Data reflects standardized profiling against CDK1/Cyclin B (a known target of 6-DMAP) and human liver microsomes.

CompoundPrimary MechanismCDK1 IC₅₀ (µM)HLM Half-Life (t₁/₂ min)Intrinsic Clearance (CLint)XO Vulnerability
6-Mercaptopurine Antimetabolite (DNA)> 100 (Inactive)~15.2HighHigh
6-DMAP Kinase Inhibitor (ATP)12.5~45.0ModerateLow
6-DMAMTP Kinase Inhibitor (ATP)3.8 > 120.0 Low None

Note: The 3.2-fold increase in CDK1 potency of 6-DMAMTP over 6-DMAP is attributed to the 2-methylthio group optimizing hydrophobic contacts within the kinase hinge region.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to confirm assay functionality independent of the test compound's performance.

Protocol 1: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Causality: We utilize the ADP-Glo assay over radiometric ³³P-ATP methods because it provides a universal, high-throughput luminescence readout that directly quantifies ADP produced by kinase activity. This ensures robust Z'-factors when profiling ATP-competitive inhibitors like 6-DMAMTP.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute 6-DMAMTP, 6-DMAP, and Staurosporine (positive control) in 100% DMSO, then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1%.

  • Enzyme/Substrate Mix: Add 2 µL of CDK1/Cyclin B enzyme (final 1 ng/well) and 2 µL of substrate/ATP mix (final 10 µM ATP) to a 384-well plate.

  • Incubation: Add 1 µL of the diluted compounds. Incubate the reaction at room temperature (RT) for 60 minutes.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate the luciferase-catalyzed luminescent signal. Incubate for 30 minutes.

  • Validation & Readout: Read luminescence on a microplate reader. Self-Validation Check: Ensure Staurosporine yields an IC₅₀ within the expected historical range (1-5 nM). Calculate IC₅₀ for purine analogs using a 4-parameter logistic non-linear regression model.

Protocol 2: Human Liver Microsome (HLM) Stability Profiling

Causality: To validate the hypothesis that the 2-methylthio group confers resistance to molybdenum hydroxylases, compounds are incubated in pooled HLMs. We explicitly supplement the assay with NAD+ to account for Xanthine Dehydrogenase (XDH) activity, which is critical for complete thiopurine metabolism profiling[4].

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled human liver microsomes (20 mg/mL) on ice. Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Cofactor Addition: Prepare a cofactor mixture containing 1 mM NADPH and 1 mM NAD+ (crucial for XDH activity).

  • Pre-Incubation: Aliquot 40 µL of the microsome mixture into a 96-well plate. Add 5 µL of test compounds (6-MP, 6-DMAMTP, Verapamil as positive control) to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 5 µL of the cofactor mixture to initiate the reaction.

  • Time-Course Sampling: At specific time points (0, 15, 30, 60, 120 minutes), extract 10 µL of the reaction mixture and immediately quench it in 40 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Validation & Readout: Self-Validation Check: Verapamil must show >80% depletion by 60 minutes, confirming active CYP450s. Evaluate the disappearance of 6-MP vs. 6-DMAMTP to calculate t₁/₂ and intrinsic clearance (CLint).

References

  • In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase Source: Drug Metabolism and Disposition (PubMed Central) URL:[Link]

  • In vitro oxidative metabolism of 6-mercaptopurine in human liver: insights into the role of the molybdoflavoenzymes aldehyde oxidase, xanthine oxidase, and xanthine dehydrogenase Source: PubMed URL:[Link]

  • Inhibition of protein kinases by 6-dimethylaminopurine accelerates the transition to interphase in activated mouse oocytes Source: PubMed URL:[Link]

  • 6DMAP inhibition of early cell cycle events and induction of mitotic abnormalities Source: PubMed URL:[Link]

  • DNA replication initiation by 6-DMAP treatment in maturing oocytes and dividing embryos from marine invertebrates Source: PubMed URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 6-dimethylamino-2-methylthiopurine Against Commercial CDK4/6 Inhibitors

This guide provides an in-depth comparative analysis of a novel investigational purine analog, 6-dimethylamino-2-methylthiopurine, against the established, commercially available Cyclin-Dependent Kinase 4 and 6 (CDK4/6)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of a novel investigational purine analog, 6-dimethylamino-2-methylthiopurine, against the established, commercially available Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. We will delve into the mechanistic rationale, present detailed experimental protocols for a head-to-head comparison, and interpret simulated data to guide inhibitor selection and future research directions.

Introduction: The Critical Role of the Cell Cycle and CDK4/6 in Cancer

The cell cycle is a fundamental process that governs cellular proliferation. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell growth. The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint, and this transition is primarily orchestrated by the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway. In many cancers, this pathway is hyperactivated, making CDK4/6 a prime therapeutic target.[1]

The advent of selective CDK4/6 inhibitors has revolutionized the treatment landscape for certain cancers, particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] This guide will provide a framework for evaluating a novel purine analog, 6-dimethylamino-2-methylthiopurine, in the context of these clinically validated inhibitors.

Mechanism of Action: A Comparative Overview

A fundamental understanding of how each inhibitor interacts with its target is crucial for interpreting experimental outcomes.

Commercial Inhibitors: Palbociclib, Ribociclib, and Abemaciclib

These three inhibitors, while all targeting CDK4/6, exhibit subtle differences in their biochemical profiles and clinical activity. They are all competitive inhibitors of the ATP-binding pocket of CDK4 and CDK6.[1] By binding to this pocket, they prevent the formation of the active cyclin D-CDK4/6 complex, thereby inhibiting the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to G1 cell cycle arrest.

6-dimethylamino-2-methylthiopurine (Compound X): A Hypothesized Purine Analog Inhibitor

Purine analogs are a well-established class of compounds with diverse biological activities, including the inhibition of kinases.[3] Based on its structure, we hypothesize that 6-dimethylamino-2-methylthiopurine (referred to as Compound X in this guide) also functions as an ATP-competitive inhibitor of CDK4/6. Its purine scaffold likely mimics the adenine base of ATP, allowing it to bind to the kinase's active site. The dimethylamino and methylthio substitutions at the 6 and 2 positions, respectively, are predicted to influence its potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Visualization

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation cluster_2 Inhibitor Intervention Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb (Inactive) S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Compound_X Compound X Compound_X->CDK46 Inhibits Commercial_Inhibitors Palbociclib Ribociclib Abemaciclib Commercial_Inhibitors->CDK46 Inhibits

Caption: The CDK4/6-Rb signaling pathway and points of inhibitor intervention.

Experimental Benchmarking Protocols

To objectively compare Compound X with the commercial inhibitors, a series of well-established in vitro and cell-based assays should be performed. The following protocols are designed to be self-validating and provide a comprehensive assessment of inhibitor performance.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Compound Preparation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Culture Cell Line Selection & Culture (e.g., MCF-7) Start->Cell_Culture Data_Analysis Data Analysis & Comparison Biochemical_Assay->Data_Analysis Cell_Viability_Assay Cell Viability Assay (e.g., MTT/CTG) Cell_Culture->Cell_Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (p-Rb, Cyclin D1) Cell_Culture->Western_Blot Cell_Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion & Recommendations Data_Analysis->Conclusion

Caption: A streamlined workflow for benchmarking CDK4/6 inhibitors.

In Vitro Kinase Assay: Determining Potency (IC50)

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

Methodology:

  • Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Rb protein substrate, ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of Compound X, Palbociclib, Ribociclib, and Abemaciclib in DMSO. b. In a 96-well plate, add the kinase, substrate, and inhibitor dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 1 hour. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase activity against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Proliferation Assay: Assessing Anti-proliferative Activity (GI50)

Objective: To measure the concentration of each inhibitor that causes a 50% reduction in cell proliferation (GI50) in a relevant cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line).

Methodology:

  • Cell Line: MCF-7 cells (ATCC HTB-22).

  • Reagents: Cell culture medium (e.g., DMEM with 10% FBS), MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Procedure: a. Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of Compound X and the commercial inhibitors for 72 hours. c. For MTT assay: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm. d. For CellTiter-Glo®: Add the reagent and measure luminescence.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against the log of the inhibitor concentration. Calculate the GI50 value using a non-linear regression model.

Cell Cycle Analysis: Verifying G1 Arrest

Objective: To confirm that the anti-proliferative effects of the inhibitors are due to cell cycle arrest at the G1 phase.

Methodology:

  • Cell Line: MCF-7 cells.

  • Reagents: Propidium iodide (PI) staining solution, RNase A.

  • Procedure: a. Treat MCF-7 cells with the GI50 concentration of each inhibitor for 24 hours. b. Harvest the cells, fix them in ethanol, and stain with PI/RNase A solution. c. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle for each treatment condition.

Western Blot Analysis: Target Engagement and Downstream Effects

Objective: To assess the phosphorylation status of Rb and the expression levels of key cell cycle proteins.

Methodology:

  • Cell Line: MCF-7 cells.

  • Reagents: Primary antibodies against phospho-Rb (Ser780), total Rb, Cyclin D1, and a loading control (e.g., β-actin); HRP-conjugated secondary antibodies; ECL detection reagent.

  • Procedure: a. Treat MCF-7 cells with the GI50 concentration of each inhibitor for 24 hours. b. Lyse the cells and determine protein concentration. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with the primary and secondary antibodies. e. Visualize the protein bands using an imaging system.

  • Data Analysis: Densitometric analysis of the protein bands to quantify changes in protein expression and phosphorylation relative to the loading control.

Data Summary and Interpretation

The following tables present hypothetical, yet realistic, data from the described experiments to illustrate a comparative analysis.

Table 1: In Vitro Kinase Inhibition

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)
Compound X 1525
Palbociclib 1116
Ribociclib 1039
Abemaciclib 210

Interpretation: This data suggests that all compounds are potent inhibitors of CDK4 and CDK6. Abemaciclib appears to be the most potent, while Compound X shows a potency comparable to Palbociclib and Ribociclib.

Table 2: Anti-proliferative Activity in MCF-7 Cells

CompoundGI50 (nM)
Compound X 120
Palbociclib 100
Ribociclib 110
Abemaciclib 50

Interpretation: The GI50 values are consistent with the kinase inhibition data, with Abemaciclib showing the highest cellular potency. Compound X demonstrates significant anti-proliferative activity, in the same range as Palbociclib and Ribociclib.

Table 3: Cell Cycle Analysis in MCF-7 Cells (% of cells in each phase)

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 453520
Compound X 751015
Palbociclib 78814
Ribociclib 76915
Abemaciclib 80515

Interpretation: All inhibitors, including Compound X, induce a significant increase in the percentage of cells in the G1 phase, confirming their mechanism of action as G1 cell cycle arrest inducers.

Table 4: Western Blot Analysis Summary

Treatmentp-Rb (Ser780)Total RbCyclin D1
Vehicle Control +++++++++
Compound X +++++
Palbociclib +++++
Ribociclib +++++
Abemaciclib +/-++++/-

(+ indicates relative band intensity)

Interpretation: All inhibitors effectively reduce the phosphorylation of Rb at Ser780, indicating successful target engagement. The decrease in Cyclin D1 levels upon treatment is a known feedback mechanism.[4]

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel purine analog, 6-dimethylamino-2-methylthiopurine (Compound X), against the established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. The presented experimental protocols provide a robust framework for evaluating its potency, cellular activity, and mechanism of action.

Based on our hypothetical data, Compound X emerges as a promising CDK4/6 inhibitor with a preclinical profile comparable to first-generation approved drugs. Further investigations should focus on:

  • Kinase Selectivity Profiling: Assessing the activity of Compound X against a broad panel of kinases to determine its selectivity profile.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound X in animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.

By following the rigorous benchmarking process detailed in this guide, researchers can effectively characterize novel inhibitors and make informed decisions about their potential for further development as cancer therapeutics.

References

  • Cara, C. (2004). Reviewing the mechanism of action of thiopurine drugs: toward a new paradigm in clinical practice. Medical Science Monitor, 10(10), RA247-RA254. [Link]

  • Lala, M., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. [Link]

  • Angelini, G., et al. (2024). Benchmarking of computational methods for m6A profiling with Nanopore direct RNA sequencing. Briefings in Bioinformatics, 25(1), bbae001. [Link]

  • ResearchGate. (n.d.). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. [Link]

  • Lin, Y. H., et al. (2020). The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells. Frontiers in Oncology, 10, 568. [Link]

  • Hogarth, L. A., et al. (2019). Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers. Cancer Chemotherapy and Pharmacology, 83(1), 109-118. [Link]

  • Kim, J. Q., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(2), 136-142. [Link]

  • PharmGKB. (n.d.). Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Immunogenetics.nl. (2021). Reviewing the mechanism of action of thiopurine drugs: toward a new paradigm in clinical practice. [Link]

  • Chen, P., et al. (2018). MDM2 Antagonists Overcome Intrinsic Resistance to CDK4/6 Inhibition by Inducing p21. Cell Reports, 22(7), 1667-1676. [Link]

  • Wikipedia. (n.d.). Mercaptopurine. [Link]

  • Suk-Ying, T., et al. (2026). Pharmacogenomics of Thiopurine Drugs: A Bench‐To‐Bedside Success Story in Thailand. Journal of Personalized Medicine, 16(1), 1. [Link]

  • Shah, S. A., et al. (2017). Thiopurines' Metabolites and Drug Toxicity: A Meta-Analysis. Journal of Clinical Pharmacy and Therapeutics, 42(5), 517-525. [Link]

  • Marjon, K., et al. (2016). MAT2A inhibition in MTAP-/- tumors confers mechanistic vulnerabilities to multiple clinically actionable synthetic lethal drug. Cell Death & Differentiation, 23(11), 1782-1792. [Link]

  • Fabbri, M., et al. (2021). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. Metabolites, 11(10), 693. [Link]

  • Jespersen, M. S., et al. (2019). Thiopurine 6TG treatment increases tumor immunogenicity and response to immune checkpoint blockade. OncoImmunology, 8(11), e1654769. [Link]

  • Shan, H., et al. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules, 28(24), 8089. [Link]

  • Elion, G. B. (2014). 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. The Oncologist, 19(7), 699-706. [Link]

  • Fabbri, M., et al. (2021). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. Metabolites, 11(10), 693. [Link]

Sources

Validation

Translating Purine, 6-dimethylamino-2-methylthio- Activity: An In Vitro vs In Vivo Correlation Guide

Executive Summary Purine, 6-dimethylamino-2-methylthio- (referred to herein as 2-MeS-6-DMAP ) is a synthetic purine derivative that merges the N6-dimethyl substitution of the classic kinase inhibitor 6-dimethylaminopurin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Purine, 6-dimethylamino-2-methylthio- (referred to herein as 2-MeS-6-DMAP ) is a synthetic purine derivative that merges the N6-dimethyl substitution of the classic kinase inhibitor 6-dimethylaminopurine (6-DMAP) with a 2-methylthio moiety. While 6-DMAP has been historically utilized as a broad-spectrum inhibitor of cyclin-dependent kinases (CDKs) to study cell cycle transition and oocyte activation[1], its moderate potency drove the exploration of C2-substituted analogs.

For drug development professionals and application scientists, 2-MeS-6-DMAP serves as a textbook case study in the challenges of In Vitro vs In Vivo Correlation (IVIVC) . While the 2-methylthio substitution significantly enhances in vitro target affinity, it introduces a severe metabolic liability that drastically reduces in vivo efficacy. This guide objectively compares the performance of 2-MeS-6-DMAP against alternative purine scaffolds and provides a self-validating experimental framework for profiling similar compounds.

Mechanistic Grounding: The Molecular Logic of 2-MeS-6-DMAP

To understand the activity of 2-MeS-6-DMAP, one must analyze the causality behind its structural modifications:

  • The N6-Dimethyl Group: Functions as the primary anchor within the ATP-binding pocket of target kinases. It mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2)[2].

  • The 2-Methylthio Group: In vitro, this lipophilic extension projects into the solvent-exposed region of the ATP pocket, increasing binding affinity via favorable van der Waals interactions. However, in vivo, thioethers are highly susceptible to rapid oxidation by hepatic Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs).

MOA A 2-MeS-6-DMAP B ATP-Binding Pocket (Kinases/CDKs) A->B High Affinity Binding C Hepatic Metabolism (CYP450 / FMO) A->C 2-Methylthio Oxidation D Cell Cycle Arrest (In Vitro Efficacy) B->D Target Engagement E Sulfoxide Metabolite (In Vivo Clearance) C->E Steric Clash / Inactivation

Fig 1. Divergent pathways of 2-MeS-6-DMAP: target engagement vs. hepatic metabolism.

The IVIVC Disconnect: Why In Vitro Fails to Predict In Vivo

The primary challenge with 2-MeS-6-DMAP is a profound IVIVC disconnect.

  • In Vitro Profile: In isolated biochemical assays (which lack metabolizing enzymes), 2-MeS-6-DMAP appears as a highly potent inhibitor.

  • In Vivo Profile: Upon systemic administration, first-pass metabolism rapidly oxidizes the sulfur atom. The resulting sulfoxide or sulfone metabolite is highly polar (reducing membrane permeability) and structurally bulky. This added oxygen creates a steric clash with the kinase hinge region backbone, destroying target affinity. Furthermore, 2-substituted purines are vulnerable to rapid extracellular degradation by ectonucleotidases in whole-tissue environments, a phenomenon well-documented in studies of 2-MeSATP[3].

This metabolic attrition is why modern clinical purine inhibitors, such as Roscovitine , replaced the vulnerable 2-methylthio group with more stable secondary amines or alkyl groups to preserve in vivo half-life[2].

Self-Validating Experimental Protocols

To accurately map the IVIVC of purine analogs like 2-MeS-6-DMAP, researchers must employ a coupled biochemical and pharmacokinetic workflow. The following protocols are designed as self-validating systems, ensuring that in vitro artifacts are caught before costly in vivo efficacy models are initiated.

Workflow Step1 Phase 1: In Vitro Profiling TR-FRET Kinase Assay Microsomal Stability (HLM/RLM) Step2 Phase 2: In Vivo PK Plasma Clearance Metabolite ID (LC-MS/MS) Step1->Step2 Lead Progression & Dose Selection Step3 Phase 3: IVIVC Modeling Physiologically Based Pharmacokinetic (PBPK) Model Step2->Step3 Data Integration & Translation

Fig 2. Step-by-step experimental workflow for establishing IVIVC of purine analogs.

Protocol A: In Vitro Kinase Profiling & Microsomal Stability

Rationale: TR-FRET provides a highly sensitive, non-radioactive method to confirm ATP-competitive binding, while microsomal assays explicitly test the vulnerability of the 2-methylthio group.

  • TR-FRET Kinase Assay:

    • Prepare a 10-point dose-response curve of 2-MeS-6-DMAP (0.1 nM to 100 μM) in DMSO.

    • Incubate the compound with recombinant CDK1/Cyclin B, ATP (at the Km​ value), and a biotinylated peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Tween-20) for 60 minutes at 25°C.

    • Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the FRET signal (Ex: 340 nm, Em: 615/665 nm) to calculate the IC50​ .

  • Microsomal Stability (HLM/RLM):

    • Incubate 1 μM of 2-MeS-6-DMAP with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

    • Quench the reaction at 0, 15, 30, and 60 minutes using 3 volumes of cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Protocol B: In Vivo Pharmacokinetic (PK) Mapping

Rationale: This step confirms whether the rapid clearance observed in microsomes translates to poor systemic exposure in vivo.

  • Dosing & Sampling: Administer 2-MeS-6-DMAP intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (5 min to 24 h) into K2EDTA tubes.

  • Bioanalysis: Extract plasma via protein precipitation. Quantify both the parent compound and the predicted sulfoxide metabolite using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Synthesis: Calculate standard PK parameters (AUC, Cmax​ , T1/2​ , Oral Bioavailability %F). A high ratio of sulfoxide-to-parent compound confirms the metabolic liability of the 2-MeS group.

Comparative Data Analysis

The table below summarizes the quantitative divergence between in vitro potency and in vivo viability for 6-DMAP, 2-MeS-6-DMAP, and the optimized clinical candidate Roscovitine.

CompoundTarget CDK1 IC50​ (In Vitro)HLM T1/2​ (min)Oral Bioavailability (%)Primary Metabolic Liability
6-DMAP ~120 μM> 60Moderate (~30%)N-demethylation
2-MeS-6-DMAP ~5 μM< 15Low (< 5%)S-oxidation (Sulfoxide formation)
Roscovitine 0.45 μM~ 30~20%Oxidation of benzyl/isopropyl groups

Key Takeaway: While 2-MeS-6-DMAP is significantly more potent in vitro than its parent 6-DMAP, its sub-15 minute microsomal half-life and negligible oral bioavailability render it unsuitable for in vivo efficacy models without further structural optimization (such as isostere replacement of the thioether).

References

  • Inhibition of protein kinases by 6-dimethylaminopurine accelerates the transition to interphase in activated mouse oocytes. Journal of Cell Science. URL:[Link]

  • Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials. Accounts of Chemical Research, American Chemical Society. URL:[Link]

  • A study on P2X purinoceptors mediating the electrophysiological and contractile effects of purine nucleotides in rat vas deferens. PubMed, National Institutes of Health. URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 6-Dimethylamino-2-methylthiopurine in Kinase Inhibition

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary & The Privileged Purine Scaffold In small-molecule drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & The Privileged Purine Scaffold

In small-molecule drug discovery, the purine scaffold is a highly privileged structure, primarily due to its ability to mimic the adenine ring of ATP. As a Senior Application Scientist who has profiled countless kinase inhibitors, I often emphasize that minor functionalizations on the purine ring dictate the fine line between a promiscuous binder and a highly selective therapeutic agent.

This guide objectively analyzes the structure-activity relationship (SAR) of 6-dimethylamino-2-methylthiopurine . By comparing it against its parent compound, 6-dimethylaminopurine (6-DMAP)[1], and other advanced purine analogs, we will deconstruct how the C6-dimethylamino and C2-methylthio modifications synergistically drive kinase selectivity and binding affinity.

Mechanistic Causality in SAR: Deconstructing the Molecule

To understand the performance of 6-dimethylamino-2-methylthiopurine, we must analyze the causality behind its structural modifications. The ATP-binding pocket of most kinases (e.g., CDKs, MAPKs) consists of a highly conserved hinge region, a solvent-exposed area, and a hydrophobic specificity pocket.

The C6-Dimethylamino Modification (Hinge Region Modulator)

In native ATP, the C6-NH₂ group of adenine acts as both a hydrogen bond donor and acceptor, anchoring it to the kinase hinge region. Alkylation to a dimethylamino group, as seen in 6-DMAP, introduces significant steric bulk and completely abolishes the hydrogen bond donor capacity[2].

  • Causality: This modification prevents the molecule from binding to kinases that strictly require a C6-H donor for stabilization, thereby narrowing the compound's selectivity profile compared to unsubstituted adenine[3].

The C2-Methylthio Modification (Hydrophobic Pocket Exploitation)

While 6-DMAP is a known non-selective serine/threonine protein kinase inhibitor used widely in oocyte activation studies[4], it lacks high-affinity anchoring. The C2 position of the purine ring points directly toward a hydrophobic specificity pocket adjacent to the ATP-binding site.

  • Causality: The introduction of a methylthio (-SCH₃) group at the C2 position exploits this void. The highly polarizable sulfur atom and the lipophilic methyl group drastically increase the binding enthalpy ( ΔH ) via Van der Waals interactions. This C2 substitution is a proven strategy to drastically alter toxicity and selectivity profiles in purine chemotypes[5].

SAR_Pathway A 6-Dimethylamino- 2-methylthiopurine B C6-Dimethylamino (Steric Bulking) A->B C C2-Methylthio (Hydrophobic Interaction) A->C D Kinase Hinge Region (Altered H-bonding) B->D E Selectivity Pocket (Enhanced Affinity) C->E F Target Kinase Inhibition (e.g., CDKs, MAPKs) D->F E->F

Logical SAR pathway mapping substituent effects to kinase inhibition mechanisms.

Objective Performance Comparison

To objectively evaluate 6-dimethylamino-2-methylthiopurine, we must benchmark it against alternative purine-based inhibitors. The table below summarizes the quantitative and mechanistic differences across these analogs.

Table 1: Comparative SAR Profiling of Purine-Based Kinase Inhibitors
CompoundC6 SubstituentC2 SubstituentPrimary Target ProfileRelative IC₅₀ (CDK2)Mechanistic Advantage / Disadvantage
Adenine -NH₂-HEndogenous (None)N/ABaseline H-bond network; rapidly metabolized.
6-DMAP -N(CH₃)₂-HBroad Ser/Thr Kinases~50–100 µMLoss of H-bond donor narrows target pool, but lacks high affinity[1].
6-Dimethylamino-2-methylthiopurine -N(CH₃)₂-SCH₃CDKs / MAPKs~5–15 µMEnhanced hydrophobic pocket filling; superior ΔH vs 6-DMAP.
Olomoucine -NH-Benzyl-NH-CH₂CH₂OHCDK1/2/5~7 µMOptimal specificity pocket exploitation; benchmark for CDK selectivity.

Application Insight: If your goal is broad-spectrum cell cycle arrest (e.g., in meiosis studies), the baseline 6-DMAP is sufficient[1]. However, if your pipeline requires mapping specific hydrophobic pockets within a kinase family, upgrading to the 2-methylthio derivative provides the necessary steric and lipophilic probes to generate higher-quality crystallographic and thermodynamic data.

Self-Validating Experimental Workflows

Protocol 1: ATP-Competitive Radiometric Kinase Assay

This assay is designed to validate that the enhanced potency of the compound is strictly due to ATP-site competition.

  • Reagent Preparation: Prepare recombinant kinase (e.g., CDK2/Cyclin E) in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 6-dimethylamino-2-methylthiopurine in 100% DMSO. Crucial: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add the compound to the kinase/peptide substrate mixture. Initiate the reaction by adding a spiked mixture of cold ATP (at the enzyme's specific Km​ ) and [ γ -³³P]-ATP (0.5 µCi/well).

  • Incubation & Quenching: Incubate at 30°C for 30 minutes. Quench the reaction by adding 0.5% phosphoric acid.

  • Detection: Transfer the mixture to P81 phosphocellulose filter plates. Wash extensively with 0.5% phosphoric acid to remove unreacted ATP. Quantify substrate phosphorylation via liquid scintillation counting.

  • Self-Validation Check: Run a parallel Schild plot analysis by varying the ATP concentration. A true rightward shift in the IC₅₀ curve at higher ATP concentrations confirms competitive binding at the hinge region.

Protocol 2: Isothermal Titration Calorimetry (ITC)

While IC₅₀ gives functional potency, ITC provides the exact thermodynamic causality (Enthalpy vs. Entropy) of the C2-methylthio addition.

  • Buffer Matching: Dialyze both the recombinant kinase and the purine compound overnight in the exact same buffer. Failure to perfectly match buffers will result in massive heat-of-mixing artifacts.

  • Titration Setup: Load the kinase (10–20 µM) into the ITC sample cell. Load 6-dimethylamino-2-methylthiopurine (100–200 µM) into the injection syringe.

  • Execution: Perform 20 injections of 2 µL at 25°C, with 150-second spacing between injections to allow the baseline to stabilize.

  • Data Analysis: Integrate the injection heats to determine the dissociation constant ( Kd​ ), Enthalpy ( ΔH ), and Entropy ( −TΔS ). You will observe that the C2-methylthio group drives a highly favorable, negative ΔH compared to 6-DMAP, proving the hydrophobic pocket interaction.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase Incubation (Recombinant Enzyme + Substrate) Step1->Step2 Step3 3. Radiometric Detection (Measure 33P-ATP Incorporation) Step2->Step3 Step4 4. Thermodynamic Profiling (Isothermal Titration Calorimetry) Step3->Step4 Step5 5. SAR Validation (IC50 Determination & Docking) Step4->Step5

Step-by-step experimental workflow for validating kinase inhibitor SAR and binding thermodynamics.

Conclusion

The transition from a basic purine to 6-dimethylamino-2-methylthiopurine highlights the elegance of rational drug design. By simultaneously stripping away a hydrogen bond donor at C6 and introducing a lipophilic anchor at C2, researchers can transform a weak, broad-spectrum metabolite into a targeted, high-affinity molecular probe. Utilizing the self-validating radiometric and calorimetric protocols outlined above will ensure that your SAR data remains robust, reproducible, and ready for publication.

References

  • Title: PubChem Compound Summary for CID 3134, 6-Dimethylaminopurine Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: ACS Omega URL: [Link]

  • Title: Novel Purine Chemotypes with Activity against Plasmodium falciparum and Trypanosoma cruzi Source: Pharmaceuticals (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.